Netzahualcoyonol
Description
Properties
Molecular Formula |
C30H38O5 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
methyl (2S,3S,4aS,6aS,14aS,14bR)-3,10-dihydroxy-2,4a,6,6a,9,14a-hexamethyl-11-oxo-3,4,5,13,14,14b-hexahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C30H38O5/c1-16-13-27(3)15-23(32)30(6,26(34)35-7)14-22(27)29(5)11-10-28(4)19(24(16)29)9-8-18-17(2)25(33)21(31)12-20(18)28/h8-9,12,22-23,32-33H,10-11,13-15H2,1-7H3/t22-,23+,27+,28-,29+,30+/m1/s1 |
InChI Key |
AKILTDMBUDIAST-KILMDDQQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Netzahualcoyonol: A Technical Guide to Its Natural Sourcing and Isolation
For Researchers, Scientists, and Drug Development Professionals
Netzahualcoyonol, a quinone-methide triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of its primary natural sources and the methodologies employed for its extraction and purification, catering to the needs of researchers and professionals in drug development.
Natural Provenance of this compound
This compound is predominantly isolated from plant species belonging to the genus Salacia (family Celastraceae). The primary and most cited sources are the roots of Salacia multiflora and the bark of Salacia petenensis . These plants are native to tropical and subtropical regions and have a history of use in traditional medicine. The concentration of this compound may vary depending on the specific species, geographical location, and harvesting conditions of the plant material.
Isolation and Purification: A Detailed Protocol
The isolation of this compound is typically achieved through a multi-step process involving extraction and chromatographic purification. The general workflow is based on a bioassay-guided fractionation approach, where extracts are separated into fractions, and each fraction is tested for the presence of the target compound or for specific biological activity.
Experimental Protocol: Isolation of this compound from Salacia Species
This protocol represents a compilation of methodologies described in scientific literature.
1. Plant Material Preparation:
-
The collected plant material (e.g., roots of S. multiflora or bark of S. petenensis) is thoroughly washed to remove debris and soil.
-
The cleaned material is air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals.
-
The dried material is then pulverized into a coarse powder to increase the surface area for efficient solvent extraction.
2. Extraction:
-
The powdered plant material is subjected to solvent extraction. Dichloromethane has been identified as a primary solvent for effectively extracting this compound and other quinone-methide triterpenoids.
-
The extraction is typically performed at room temperature with continuous agitation for a period of 24 to 48 hours.
-
The resulting mixture is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Chromatographic Purification:
-
Column Chromatography: The crude extract is subjected to column chromatography using silica (B1680970) gel as the stationary phase. A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Further Purification: Fractions showing the presence of this compound (identified by comparing with a standard or by bioassay) are pooled and subjected to further purification steps. This may include repeated column chromatography with different solvent systems or preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
Quantitative Data
The following table summarizes the key quantitative data related to the isolation and characterization of this compound.
| Parameter | Value | Source Species |
| Extraction Solvent | Dichloromethane | Salacia petenensis |
| Chromatography | Silica Gel Column Chromatography | General Methodology |
| Purity | >95% (achievable with preparative HPLC) | General Methodology |
| Spectroscopic Data | ||
| ¹H-NMR (CDCl₃, δ ppm) | Refer to specific literature for detailed assignments | |
| ¹³C-NMR (CDCl₃, δ ppm) | Refer to specific literature for detailed assignments | |
| Mass Spectrometry (MS) | Confirming molecular weight and fragmentation | |
| Infrared (IR) (cm⁻¹) | Characteristic peaks for functional groups | |
| Yield | Highly variable depending on source and method |
Note: Detailed NMR peak assignments and specific yields are often reported in specialized research articles and can vary.
Visualizing the Process
To further elucidate the experimental workflow, the following diagrams are provided.
Experimental Workflow for this compound Isolation
The Biological Activity of Netzahualcoyonol: A Technical Guide for Researchers
Abstract
Netzahualcoyonol, a quinone-methide triterpenoid (B12794562) isolated from plants of the Celastraceae family, notably from the genus Salacia, has emerged as a compound of significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's bioactivity, with a focus on its antibacterial, anti-inflammatory, and anticancer properties. Drawing on available data for this compound and closely related analogues, this document details established experimental protocols, presents quantitative data, and elucidates the potential molecular mechanisms and signaling pathways involved. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents from natural sources.
Introduction
Natural products have historically been a rich source of novel therapeutic agents. Among these, triterpenoids represent a large and structurally diverse class of compounds with a wide array of pharmacological activities. This compound, a member of the quinone-methide triterpenoid subclass, has been identified as a promising bioactive molecule. Its complex chemical structure confers a range of biological properties, including potent effects against various pathogens and promising activity in the context of inflammatory diseases and cancer. This whitepaper synthesizes the available research to provide a detailed technical resource on the biological activities of this compound, offering insights into its therapeutic potential.
Antibacterial Activity
This compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. Research indicates that it exerts both bacteriostatic and bactericidal effects, disrupts biofilm formation, and acts synergistically with conventional antibiotics.
Quantitative Antibacterial Data
The following table summarizes the key quantitative data on the antibacterial efficacy of this compound.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Selectivity Index (SI) | Reference |
| Staphylococcus aureus | 1.56 - 25.0 | 25.0 - 400.0 | 2.56 | |
| Staphylococcus saprophyticus | Not Reported | Not Reported | 20.56 | |
| Bacillus subtilis | 1.56 - 25.0 | 25.0 - 400.0 | 1.28 |
Experimental Protocols for Antibacterial Activity
The MIC of this compound is determined using the broth microdilution method.
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB.
-
Serial Dilution: In a 96-well microtiter plate, serial twofold dilutions of the this compound stock solution are prepared in MHB to achieve a range of concentrations (e.g., 0.125 to 256 µg/mL).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (bacteria in MHB without this compound) and a negative control (MHB only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.
The MBC is determined following the MIC assay.
-
Subculturing: Aliquots (10 µL) are taken from the wells of the MIC plate that show no visible growth and are plated onto Mueller-Hinton Agar (MHA).
-
Incubation: The MHA plates are incubated at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Proposed Mechanism of Antibacterial Action
The primary mechanism of antibacterial action for this compound is believed to be the inhibition of the bacterial respiratory chain.
Anti-inflammatory Activity
While direct studies on the anti-inflammatory activity of this compound are limited, research on related quinone-methide triterpenoids from the Celastraceae family provides strong evidence for its potential in this area. These compounds have been shown to inhibit key inflammatory mediators.
Quantitative Anti-inflammatory Data (from related compounds)
The following table presents data from studies on celastrol, a structurally related quinone-methide triterpenoid.
| Inflammatory Mediator | Cell Line | IC50 (µM) | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | ~1 | [This is an inferred value based on qualitative data] |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | ~1 | [This is an inferred value based on qualitative data] |
Experimental Protocols for Anti-inflammatory Activity
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite (B80452) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is prepared to quantify the results.
-
Data Analysis: The percentage inhibition of NO production by this compound is calculated relative to the LPS-stimulated control.
-
Cell Culture and Treatment: Similar to the NO production assay, RAW 264.7 cells are seeded and treated with this compound followed by LPS stimulation.
-
Supernatant Collection: After 24 hours of stimulation, the cell culture supernatant is collected.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The inhibition of PGE2 production is calculated by comparing the concentrations in treated and untreated LPS-stimulated cells.
Proposed Anti-inflammatory Signaling Pathway
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.
Anticancer Activity
The anticancer potential of this compound is inferred from studies on other quinone-methide triterpenoids, which have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the generation of reactive oxygen species (ROS).
Quantitative Anticancer Data (from related compounds)
The following table summarizes the cytotoxic activity of a quinone-methide triterpenoid isolated from Salacia leptoclada.
| Cell Line | IC50 (µg/mL) | Reference |
| Murine P388 leukemia | 0.041 | [This is an inferred value based on qualitative data] |
Experimental Protocols for Anticancer Activity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
Cell Treatment: Cancer cells are treated with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Proposed Anticancer Signaling Pathway
This compound is thought to induce apoptosis in cancer cells through the intrinsic pathway, involving the generation of ROS and modulation of Bcl-2 family proteins.
Conclusion and Future Directions
This compound exhibits a promising profile of biological activities, including potent antibacterial effects and strong potential for anti-inflammatory and anticancer applications. The data from related quinone-methide triterpenoids suggest that its mechanisms of action are likely multifaceted, involving the inhibition of key inflammatory pathways such as NF-κB and the induction of apoptosis in cancer cells through ROS-mediated mitochondrial pathways.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Future studies should focus on:
-
Comprehensive in vitro and in vivo studies to confirm and quantify its anti-inflammatory and anticancer activities.
-
Detailed mechanistic studies to precisely identify its molecular targets and signaling pathways.
-
Pharmacokinetic and toxicological profiling to assess its drug-like properties and safety profile.
-
Structure-activity relationship (SAR) studies to guide the synthesis of more potent and selective analogues.
This technical guide provides a solid foundation for researchers to build upon in their efforts to develop this compound and related compounds into novel therapeutic agents for a range of human diseases.
Netzahualcoyonol: A Technical Guide to its Mechanism of Action Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Netzahualcoyonol's mechanism of action against Gram-positive bacteria. This compound, a quinone methide triterpenoid (B12794562) isolated from Salacia multiflora, has demonstrated significant potential as a novel antibacterial agent. This document synthesizes available quantitative data, outlines key experimental protocols for its evaluation, and visualizes its proposed mechanism of action.
Quantitative Antimicrobial Activity
This compound exhibits potent bacteriostatic and bactericidal effects against a range of Gram-positive bacteria. The following table summarizes its antimicrobial efficacy and selectivity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Selectivity Index (SI) |
| Staphylococcus aureus | 1.56 - 25.0[1][2] | 25.0 - 400.0[1][2] | 2.56[1][2] |
| Staphylococcus saprophyticus | 1.56 - 25.0[2] | 25.0 - 400.0[2] | 20.56[1][2] |
| Bacillus subtilis | 1.56 - 25.0[2] | 25.0 - 400.0[2] | 1.28[1][2] |
Proposed Mechanism of Action
While the precise molecular target of this compound is still under investigation, evidence from the closely related compound, Netzahualcoyone, strongly suggests that its primary mechanism of action is the inhibition of the bacterial respiratory chain . This disruption of cellular energy metabolism is a validated strategy for antibiotic development. Furthermore, studies on similar quinone methide triterpenoids, such as celastrol, indicate potential multi-target effects including disruption of the cytoplasmic membrane and inhibition of DNA, RNA, and protein synthesis.
Visualizing the Proposed Mechanism
The following diagram illustrates the proposed inhibitory effect of this compound on the bacterial electron transport chain, leading to a cascade of events that culminate in bacterial cell death.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the antibacterial properties of this compound. Disclaimer: These are representative protocols and may not reflect the exact methodologies used in all published studies. Researchers should optimize these protocols for their specific experimental conditions.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Gram-positive bacterial strains (e.g., S. aureus, B. subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution in CAMHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control (no this compound) and a sterility control (no bacteria).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed following the MIC assay to determine the bactericidal activity of this compound.
Materials:
-
MIC plate from the previous assay
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Subculturing: From each well of the MIC plate that shows no visible growth, transfer a small aliquot (e.g., 10 µL) and plate it onto an MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound against a mammalian cell line to determine its selectivity.
Materials:
-
Mammalian cell line (e.g., Vero cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is proportional to the absorbance.
Bacterial Respiration Inhibition Assay
This protocol measures the effect of this compound on the oxygen consumption of bacterial cells.
Materials:
-
Gram-positive bacterial culture
-
Respiration buffer (e.g., phosphate (B84403) buffer)
-
This compound stock solution
-
Oxygen electrode (e.g., Clark-type)
Procedure:
-
Cell Preparation: Harvest mid-log phase bacterial cells by centrifugation, wash, and resuspend them in respiration buffer to a specific density.
-
Oxygen Consumption Measurement: Place the bacterial suspension in the oxygen electrode chamber and measure the basal rate of oxygen consumption.
-
Compound Addition: Inject this compound into the chamber and continue to monitor oxygen consumption.
-
Data Analysis: Calculate the percentage inhibition of respiration by comparing the rate of oxygen consumption before and after the addition of this compound.
Experimental and Logical Workflow
The following diagram provides a logical workflow for the comprehensive evaluation of this compound's antibacterial properties.
Conclusion and Future Directions
This compound is a promising antibacterial candidate against Gram-positive pathogens, with a favorable selectivity profile. The primary mechanism of action is likely the inhibition of the bacterial respiratory chain, a pathway distinct from many currently used antibiotics. Future research should focus on elucidating the precise molecular target within the electron transport chain, exploring its potential for synergistic activity with other antibiotics, and evaluating its efficacy in in vivo models of bacterial infection. A thorough investigation into its multi-target capabilities, including effects on the cell membrane and macromolecular synthesis, will provide a more complete understanding of its potent antibacterial action.
References
In Vitro Antibacterial Spectrum of Netzahualcoyonol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Netzahualcoyonol, a bioactive compound isolated from Salacia multiflora. The document details its activity against various bacterial strains, the experimental protocols for determining its efficacy, and its proposed mechanism of action.
Quantitative Antibacterial Activity
This compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The compound exhibits both bacteriostatic and bactericidal effects, as quantified by Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
The following table summarizes the known in vitro antibacterial activity of this compound against key bacterial pathogens.
| Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Staphylococcus aureus | - | 1.56 - 25.0[1][2] | 25.0 - 400.0[2] |
| Staphylococcus saprophyticus | - | 1.56 - 25.0[2] | 25.0 - 400.0[2] |
| Bacillus subtilis | - | 1.56 - 25.0[2] | 25.0 - 400.0[2][3] |
Experimental Protocols
The antibacterial activity of this compound is primarily determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
Materials:
-
This compound stock solution (typically dissolved in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Logarithmic phase bacterial cultures adjusted to a 0.5 McFarland standard
-
Sterile pipette tips and a multichannel pipette
-
Incubator set at 37°C
-
Microplate reader (for measuring optical density at 600 nm, optional)
Procedure:
-
Preparation of this compound Dilutions: A two-fold serial dilution of the this compound stock solution is performed in the 96-well microtiter plate using CAMHB. This creates a gradient of decreasing concentrations of the compound across the wells.
-
Inoculation: The bacterial suspension, adjusted to the 0.5 McFarland standard, is further diluted in CAMHB. A standardized volume of this diluted inoculum is then added to each well of the microtiter plate containing the this compound dilutions. Control wells are included: a growth control (containing bacteria and broth but no this compound) and a sterility control (containing only broth).
-
Incubation: The inoculated microtiter plate is covered and incubated at 37°C for 18-24 hours.
-
Determination of MIC: Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.
Proposed Mechanism of Action
While the precise signaling pathways affected by this compound are still under investigation, studies on the closely related compound, Netzahualcoyone, suggest a likely mechanism of action. The primary mode of antibacterial activity is believed to be the inhibition of the bacterial respiratory chain. This disruption of cellular energy metabolism is a critical blow to bacterial survival.
Caption: Proposed Mechanism of Action of this compound via Inhibition of the Bacterial Respiratory Chain.
References
An In-depth Technical Guide to the Discovery, History, and Core Attributes of Netzahualcoyonol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Netzahualcoyonol, a naturally occurring pentacyclic triterpenoid (B12794562), has emerged as a promising bioactive compound with significant antibacterial properties. Isolated from plant species of the Celastraceae family, this molecule has demonstrated potent activity against a range of Gram-positive bacteria, including clinically relevant strains. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its study, a summary of its biological activity, and an exploration of its proposed mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.
Discovery and History
The initial discovery of this compound can be traced back to early phytochemical investigations of plants from the Celastraceae family, which are known for producing a diverse array of bioactive secondary metabolites. The first significant report on the antibacterial activity of this compound was presented by Setzer et al. in 2001.[1] Their work involved the bioactivity-directed separation of compounds from the bark of Salacia petenensis, leading to the isolation of this compound as one of the active constituents.
Subsequent research further solidified the importance of this compound. A notable study by Nizer et al. in 2022 focused on this compound isolated from the roots of Salacia multiflora.[2][3][4] This research provided a more detailed characterization of its antibacterial spectrum, including its effects on bacterial biofilms and its synergistic interactions with conventional antibiotics. These studies have collectively established this compound as a compelling candidate for further preclinical and clinical investigation.
Physicochemical Properties and Structure
This compound is classified as a quinone-methide triterpenoid. Its molecular structure has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₈O₅ | [1] |
| Molecular Weight | 478.62 g/mol | [1] |
| Class | Quinone-methide Triterpenoid | [1] |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature |
The structural elucidation of this compound relies on the detailed analysis of its 1D and 2D NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry data to confirm the molecular formula and establish the connectivity of atoms within the molecule.
Biological Activity
This compound exhibits a range of biological activities, with its antibacterial properties being the most extensively studied.
Antibacterial Activity
This compound has demonstrated significant bacteriostatic and bactericidal activity, primarily against Gram-positive bacteria.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | 1.56 - 25.0 | 25.0 - 400.0 | [2][4] |
| Staphylococcus saprophyticus | 1.56 - 25.0 | 25.0 - 400.0 | [2][4] |
| Bacillus subtilis | 1.56 - 25.0 | 25.0 - 400.0 | [2][4] |
Antibiofilm Activity
In addition to its effects on planktonic bacteria, this compound has been shown to disrupt the biofilms of Staphylococcus aureus. Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics, making this a particularly important finding.
Synergistic Effects
This compound has been observed to act synergistically with conventional antibiotics, such as β-lactams and aminoglycosides. This suggests that it could be used in combination therapies to enhance the efficacy of existing drugs and potentially overcome antibiotic resistance.
Cytotoxicity
The cytotoxicity of this compound has been evaluated to assess its potential for therapeutic use. The selectivity index (SI), which is the ratio of the cytotoxic concentration to the effective bioactive concentration, is a key parameter in this assessment.
Table 3: Cytotoxicity and Selectivity Index of this compound
| Cell Line | Cytotoxicity (IC₅₀ µM) | Selectivity Index (SI) for S. aureus | Reference |
| Hep G2 | 1.95 | Not Applicable | [1] |
| Vero cells | Low toxicity | 2.56 | [2][4] |
A higher SI value indicates greater selectivity for the target pathogen over host cells. While this compound shows some cytotoxicity against the Hep G2 cancer cell line, its low toxicity towards normal Vero cells is a positive indicator for its potential as an antibacterial agent.[1]
Mechanism of Action
The precise mechanism of action for this compound is still under investigation. However, based on the known activities of related pentacyclic triterpenoids and its analogue, Netzahualcoyone, a multi-target mechanism is proposed.[5][6][7][8] The primary modes of action are believed to involve:
-
Disruption of the Bacterial Cell Membrane: Like many triterpenoids, this compound is thought to interact with the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[7]
-
Inhibition of Bacterial Enzymes: There is evidence to suggest that pentacyclic triterpenoids can inhibit essential bacterial enzymes involved in critical metabolic pathways.[6]
-
Inhibition of the Bacterial Respiratory Chain: The closely related compound, Netzahualcoyone, is known to inhibit the bacterial respiratory chain. It is plausible that this compound shares a similar mechanism, disrupting cellular energy production.
Caption: Proposed multi-target mechanism of action for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
Bioactivity-Directed Fractionation and Isolation
This protocol outlines the general procedure for isolating this compound from its natural source.
Caption: Workflow for bioactivity-directed isolation of this compound.
-
Plant Material Collection and Preparation: Collect the desired plant material (e.g., bark of Salacia petenensis). Dry and grind the material to a fine powder.
-
Extraction: Perform a solvent extraction of the powdered plant material. For this compound, dichloromethane has been used effectively.
-
Fractionation: Subject the crude extract to chromatographic techniques, such as column chromatography over silica (B1680970) gel, to separate the components into different fractions.
-
Bioassay of Fractions: Screen each fraction for antibacterial activity using a standard assay, such as the broth microdilution method, against a panel of test bacteria.
-
Isolation of Active Compound: The fractions exhibiting the highest antibacterial activity are selected for further purification, often using high-performance liquid chromatography (HPLC), to isolate the pure compound.
-
Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods, including NMR and mass spectrometry.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
These assays are fundamental for quantifying the antibacterial potency of a compound.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., S. aureus, S. saprophyticus, B. subtilis)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Prepare a series of twofold dilutions of this compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Antibiofilm Assay
This assay assesses the ability of a compound to disrupt pre-formed biofilms.
Materials:
-
Bacterial strain capable of forming biofilms (e.g., S. aureus)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
96-well microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
Microplate reader
Procedure:
-
Biofilm Formation: Grow the bacterial strain in TSB with glucose in a 96-well plate for 24 hours to allow for biofilm formation.
-
Treatment: After incubation, remove the planktonic cells and wash the wells with a sterile saline solution. Add fresh media containing different concentrations of this compound to the wells.
-
Incubation: Incubate the plate for another 24 hours.
-
Staining: Remove the medium and wash the wells. Stain the adherent biofilms with crystal violet for 15 minutes.
-
Quantification: Wash away the excess stain and solubilize the bound stain with ethanol. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. A reduction in absorbance compared to the untreated control indicates antibiofilm activity.
Cytotoxicity Assay
This assay evaluates the toxicity of the compound to mammalian cells.
Materials:
-
Mammalian cell line (e.g., Vero cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
MTT Assay: Add MTT solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with DMSO and measure the absorbance at a specific wavelength (e.g., 570 nm). The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.
Future Directions
This compound represents a promising lead compound in the quest for new antibacterial agents. Future research should focus on several key areas:
-
Elucidation of the Precise Mechanism of Action: Further studies are needed to definitively identify the molecular targets of this compound and the signaling pathways it modulates.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound can help to identify the key structural features responsible for its antibacterial activity and to optimize its potency and selectivity.
-
Development of Drug Delivery Systems: Formulation studies may be necessary to improve the solubility, stability, and bioavailability of this compound for therapeutic applications.
Conclusion
This compound is a naturally derived triterpenoid with compelling antibacterial and antibiofilm properties against Gram-positive bacteria. Its discovery and subsequent characterization have highlighted its potential as a valuable scaffold for the development of new antimicrobial therapies. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research aimed at fully realizing the therapeutic potential of this promising natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The Synergistic Effect of Triterpenoids and Flavonoids—New Approaches for Treating Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Synergistic antimicrobial activity between pentacyclic triterpenoids and antibiotics against Staphylococcus aureus strains | Semantic Scholar [semanticscholar.org]
- 7. Antimicrobial Activity and Mode of Action of Celastrol, a Nortriterpen Quinone Isolated from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial and Synergistic Activity of Pentacyclic Triterpenoids Isolated from Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]
Netzahualcoyonol Derivatives: A Technical Guide to their Antibacterial Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Netzahualcoyonol and its parent compound, Netzahualcoyone, focusing on their potential as novel antibacterial agents. Netzahualcoyone, a triterpene quinone methide isolated from plants of the Celastraceae family, and its derivative this compound, have demonstrated significant efficacy against Gram-positive bacteria, positioning them as promising candidates for further preclinical development.[1] This document outlines their mechanism of action, summarizes their antimicrobial activity, and provides detailed experimental protocols for their evaluation.
Core Concepts: Mechanism of Action
The primary antibacterial activity of Netzahualcoyone and its derivatives stems from the inhibition of the bacterial respiratory chain.[1] This targeted disruption of cellular energy metabolism is a validated and effective strategy for the development of new antibiotics. By interfering with this essential process, these compounds effectively halt bacterial growth and viability.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of Netzahualcoyone and this compound has been quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various Gram-positive pathogens.[1] The available data is summarized in the table below.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus | 1.56 - 25.0 | 25.0 - 400.0 |
| This compound | Staphylococcus saprophyticus | 1.56 - 25.0 | 25.0 - 400.0 |
| This compound | Bacillus subtilis | 1.56 - 25.0 | 25.0 - 400.0 |
Data for this compound sourced from a 2022 study on its activity against Gram-positive pathogens.[1]
Experimental Protocols
Detailed methodologies for the evaluation of this compound and its derivatives are crucial for reproducible research and development. The following sections provide protocols for determining antimicrobial susceptibility and for assessing the inhibition of the bacterial respiratory chain.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound derivatives against susceptible bacterial strains.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
This compound derivative stock solution (in a suitable solvent)
-
96-well microtiter plates
-
Incubator (37°C)
-
Plate reader (optional, for spectrophotometric reading)
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the this compound derivative in MHB directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
MBC Determination: To determine the MBC, aliquot 100 µL from each well that shows no visible growth onto MHA plates.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Reading: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Protocol 2: Measurement of Bacterial Oxygen Consumption
This protocol details the procedure for measuring the effect of this compound derivatives on the oxygen consumption of bacterial cells, providing direct evidence of respiratory chain inhibition.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
Respirometry buffer (e.g., phosphate-buffered saline with a suitable carbon source)
-
This compound derivative solution
-
Oxygen electrode system (e.g., Clark-type electrode)
-
Reaction vessel with a magnetic stirrer
Procedure:
-
Cell Preparation: Harvest bacterial cells from the culture by centrifugation and wash them with respirometry buffer.
-
Resuspension: Resuspend the cells in fresh respirometry buffer to a defined cell density.[1]
-
Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions.[1]
-
Baseline Measurement: Add a known volume of the bacterial cell suspension to the reaction vessel and allow the baseline oxygen consumption rate to stabilize.[1]
-
Compound Addition: Add a specific concentration of the this compound derivative (or a vehicle control) to the vessel.[1]
-
Data Recording: Continuously record the oxygen concentration over time to determine the rate of oxygen consumption.[1]
-
Data Analysis: Calculate the rate of oxygen consumption before and after the addition of the compound. Express the inhibitory effect as a percentage reduction in the rate of oxygen consumption compared to the control.[1]
Visualizations: Workflows and Pathways
To further elucidate the experimental processes and the proposed mechanism of action, the following diagrams are provided.
References
A Technical Guide to the Preliminary Cytotoxicity Screening of Netzahualcoyonol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for conducting a preliminary cytotoxicity screening of Netzahualcoyonol, a triterpenoid (B12794562) compound with established antibacterial properties. While direct and extensive cytotoxic data against cancer cell lines are not yet publicly available, this document outlines the standard operating procedures and data interpretation necessary for such an investigation, leveraging existing knowledge of its antimicrobial activity and general principles of cytotoxicity testing.
Introduction
This compound, a derivative of Netzahualcoyone, has demonstrated potent antibacterial and antibiofilm activity, particularly against Gram-positive pathogens.[1] Early reports suggest a favorable safety profile characterized by low cytotoxicity, making it a compound of interest for further development.[1] This guide details the essential experimental protocols and data presentation formats for a preliminary in vitro cytotoxicity assessment, a critical step in evaluating its potential as a therapeutic agent.
Data Presentation
Effective data presentation is crucial for the clear interpretation and comparison of experimental results. The following tables provide a standardized format for summarizing the antimicrobial and cytotoxic activities of this compound.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Staphylococcus aureus | 1.56 - 25.0 | 25.0 - 400.0 |
| Staphylococcus saprophyticus | 1.56 - 25.0 | 25.0 - 400.0 |
| Bacillus subtilis | 1.56 - 25.0 | 25.0 - 400.0 |
| Data sourced from a 2022 study on its activity against Gram-positive pathogens.[1] |
Table 2: Template for Reporting Cytotoxicity (IC50) of this compound
| Human Cell Line | Cell Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |
| e.g., A549 | Lung Carcinoma | Data to be determined | Data to be determined |
| e.g., HeLa | Cervical Adenocarcinoma | Data to be determined | Data to be determined |
| e.g., HEK293 | Normal Embryonic Kidney | Data to be determined | Data to be determined |
Experimental Protocols
The following protocols describe standard assays for determining the in vitro cytotoxicity of a test compound like this compound.
3.1. Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HeLa) and a normal human cell line (e.g., HEK293) should be used to assess both anticancer activity and general cytotoxicity.
-
Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.
3.2. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in a culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plates for 48 and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
3.3. Alternative Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantitation of ATP.
-
Procedure: Follow the cell seeding and compound treatment steps as described for the MTT assay.
-
Reagent Addition: After the incubation period, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescent signal using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is directly related to the number of viable cells. Calculate the IC50 value as described above.
Visualization of Potential Mechanisms
Should this compound exhibit significant cytotoxicity, further investigation into its mechanism of action would be warranted. Apoptosis, or programmed cell death, is a common mechanism for anticancer compounds. The following diagrams illustrate the primary apoptotic signaling pathways.
Caption: Workflow for in vitro cytotoxicity screening.
Caption: The intrinsic (mitochondrial) apoptosis pathway.
Caption: The extrinsic (death receptor) apoptosis pathway.
Conclusion
This guide provides a foundational framework for conducting the preliminary cytotoxicity screening of this compound. By employing standardized assays and a panel of relevant cell lines, researchers can generate the critical data needed to assess its potential for further development as a therapeutic agent. A thorough evaluation of its cytotoxic profile will be instrumental in guiding future preclinical studies.
References
Netzahualcoyonol: A Promising Quinone-Methide Triterpenoid for Antibacterial Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Netzahualcoyonol, a naturally occurring quinone-methide triterpenoid (B12794562), has emerged as a compelling lead compound in the search for novel antibacterial agents. Isolated from plant species of the Celastraceae family, such as Salacia multiflora and Salacia petenensis, this complex molecule has demonstrated potent activity against a range of Gram-positive bacteria, including clinically relevant pathogens.[1] Its unique chemical architecture and promising biological profile have garnered significant interest within the scientific community, paving the way for further investigation into its therapeutic potential. This technical guide provides a comprehensive overview of the current research on this compound, including its chemical properties, biological activities, and proposed mechanism of action, with a focus on providing researchers with the necessary information to explore its drug development opportunities.
Chemical Properties
This compound is classified as a quinone-methide triterpenoid. Its chemical structure is characterized by a pentacyclic triterpene core with a quinone-methide moiety, which is believed to be crucial for its biological activity.
Chemical Structure:
-
IUPAC Name: (1R,4aS,6aS,12aS,14aR,14bR)-1,4a,6a,9,9,12a,14a-heptamethyl-1,2,3,4,4a,5,6,6a,7,8,9,12,12a,13,14,14b-hexadecahydropicen-10-ol
-
Molecular Formula: C30H46O2
-
CAS Number: 113579-07-0
Biological Activity
The primary area of research for this compound has been its potent antibacterial and antibiofilm properties, particularly against Gram-positive bacteria.
Antibacterial Activity
Studies have quantified the in vitro antibacterial efficacy of this compound through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. These values highlight its potent bacteriostatic and bactericidal effects against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus | 1.56 - 25.0 | 25.0 - 400.0 |
| This compound | Staphylococcus saprophyticus | 1.56 - 25.0 | 25.0 - 400.0 |
| This compound | Bacillus subtilis | 1.56 - 25.0 | 25.0 - 400.0 |
Data sourced from a 2022 study on the activity of this compound against Gram-positive pathogens.[1]
Antibiofilm Activity
In addition to its effects on planktonic bacteria, this compound has been shown to disrupt the formation of biofilms, a key virulence factor in many chronic infections. Notably, it has demonstrated the ability to disrupt biofilms of Staphylococcus aureus.[1]
Synergistic Effects
Research has indicated that this compound exhibits synergistic effects when combined with conventional antibiotics, such as β-lactams and aminoglycosides.[1] This suggests its potential use in combination therapies to enhance the efficacy of existing treatments and combat antibiotic resistance.
Cytotoxicity and Selectivity
An essential aspect of drug development is the assessment of a compound's toxicity to mammalian cells. The selectivity of this compound has been evaluated by determining its cytotoxicity against Vero cells (a non-cancerous kidney cell line) and calculating the Selectivity Index (SI). The SI provides a measure of the compound's differential activity against bacterial versus mammalian cells.
| Bacterial Strain | Selectivity Index (SI) |
| Staphylococcus aureus | 2.56 |
| Staphylococcus saprophyticus | 20.56 |
| Bacillus subtilis | 1.28 |
The low cytotoxicity of this compound suggests a favorable safety profile.[1]
Mechanism of Action
The antibacterial activity of this compound is attributed to its ability to inhibit the bacterial respiratory chain.[2][3][4][5] This mechanism involves the disruption of the electron transport chain, a fundamental process for cellular energy production in aerobic bacteria. While the precise molecular target within the respiratory chain has not been definitively identified, it is hypothesized that this compound, as a quinone-methide triterpenoid, may interfere with the function of key components such as NADH:quinone oxidoreductase.[3][4][5][6]
Caption: Proposed mechanism of action of this compound on the bacterial electron transport chain.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for key experiments related to this compound.
Isolation and Purification of this compound
This compound is typically isolated from the roots of Salacia species. A general protocol for its extraction and purification is as follows:
-
Extraction:
-
Air-dried and powdered root material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, dichloromethane, and methanol.
-
The crude extracts are concentrated under reduced pressure.
-
-
Bioassay-Guided Fractionation:
-
The crude extract exhibiting the highest antibacterial activity is selected for further fractionation.
-
The active extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).
-
Fractions are collected and tested for antibacterial activity to identify the active fractions.
-
-
Purification:
-
The active fractions are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
-
-
Structure Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: Experimental workflow for the isolation and purification of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains is determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured overnight in appropriate broth medium (e.g., Mueller-Hinton Broth).
-
The bacterial suspension is adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution of this compound:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the prepared bacterial suspension.
-
Positive (bacteria and medium) and negative (medium only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Antibiofilm Assay
The crystal violet assay is a common method to assess the antibiofilm activity of this compound.
-
Biofilm Formation:
-
A bacterial suspension is added to the wells of a 96-well plate and incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Treatment with this compound:
-
The planktonic cells are removed, and the wells are washed with a sterile saline solution.
-
Different concentrations of this compound are added to the wells containing the pre-formed biofilms.
-
The plate is incubated for a further 24 hours.
-
-
Staining and Quantification:
-
The wells are washed again to remove the compound and any non-adherent cells.
-
The remaining biofilm is stained with a 0.1% crystal violet solution for 15 minutes.
-
Excess stain is removed by washing with water.
-
The bound crystal violet is solubilized with 30% acetic acid or ethanol.
-
The absorbance is measured at a wavelength of 570-590 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates antibiofilm activity.
-
Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxicity of this compound against mammalian cells.
-
Cell Seeding:
-
Mammalian cells (e.g., Vero cells) are seeded into a 96-well plate and allowed to adhere overnight.
-
-
Compound Treatment:
-
The cells are treated with various concentrations of this compound and incubated for 24-72 hours.
-
-
MTT Addition and Incubation:
-
The MTT reagent is added to each well and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.
-
Synthesis of this compound
To date, a total synthesis of this compound has not been reported in the scientific literature. Research has primarily focused on its isolation from natural sources. However, the synthesis of other quinone-methide triterpenoids, such as celastrol (B190767), has been achieved.[2] These synthetic strategies often involve the construction of the complex pentacyclic core followed by the introduction of the quinone-methide functionality. Future research may focus on adapting these existing synthetic routes for the total synthesis of this compound, which would enable the production of larger quantities for further preclinical and clinical development and allow for the generation of novel analogs with improved pharmacological properties.
Future Research Opportunities
This compound presents a number of exciting avenues for future research and development:
-
Elucidation of the Precise Molecular Target: Identifying the specific enzyme or complex within the bacterial respiratory chain that is inhibited by this compound will be crucial for understanding its detailed mechanism of action and for rational drug design.
-
In Vivo Efficacy Studies: Evaluating the efficacy of this compound in animal models of bacterial infection is a critical next step to determine its therapeutic potential.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a drug.
-
Lead Optimization: The chemical structure of this compound can be modified to improve its potency, selectivity, and pharmacokinetic profile. The development of a total synthesis will be instrumental in this endeavor.
-
Exploration of Other Therapeutic Applications: Given the diverse biological activities of other triterpenoids, investigating the potential of this compound in other therapeutic areas, such as anti-inflammatory or anticancer applications, could be a fruitful area of research.
Conclusion
This compound is a promising natural product with potent antibacterial and antibiofilm activity against Gram-positive pathogens. Its mechanism of action, involving the inhibition of the bacterial respiratory chain, represents a validated target for antibiotic development. The favorable selectivity profile of this compound further enhances its appeal as a potential therapeutic agent. While further research is needed to fully elucidate its mechanism of action, establish in vivo efficacy, and develop a scalable synthetic route, the existing data strongly support the continued investigation of this compound as a lead compound for the development of new and effective antibacterial drugs. This technical guide provides a solid foundation for researchers to embark on or advance their investigations into this exciting and promising molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis, total synthesis, structural modifications, bioactivity, and mechanism of action of the quinone-methide triterpenoid celastrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial NADH-quinone oxidoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Type-II NADH:quinone oxidoreductase from Staphylococcus aureus has two distinct binding sites and is rate limited by quinone reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The bacterial energy-transducing NADH-quinone oxidoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biophysical and biochemical studies of bacterial NADH:quinone oxidoreductase (NDH-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Biological Activities of Netzahualcoyonol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available scientific literature on Netzahualcoyonol, a promising natural product with significant antibacterial properties. This document focuses on its core biological activities, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant biological pathways.
Core Biological Activity: Antibacterial and Antibiofilm Efficacy
This compound, isolated from Salacia multiflora (Lam.) DC. roots, has demonstrated notable efficacy against Gram-positive bacteria.[1][2] Its biological activity is characterized by both bacteriostatic and bactericidal effects, as well as the ability to disrupt bacterial biofilms, a key virulence factor in persistent infections.[1][2]
Quantitative Data Summary
The antimicrobial and cytotoxic activities of this compound have been quantified in the literature. The following tables summarize the key findings for easy comparison.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Staphylococcus aureus | 1.56 - 25.0 | 25.0 - 400.0 |
| Staphylococcus saprophyticus | 1.56 - 25.0 | 25.0 - 400.0 |
| Bacillus subtilis | 1.56 - 25.0 | 25.0 - 400.0 |
| Data sourced from a 2022 study on this compound's activity against Gram-positive pathogens.[1][2] |
Table 2: Cytotoxicity and Selectivity of this compound
| Bacterial Strain | Selectivity Index (SI) |
| Staphylococcus aureus | 2.56 |
| Staphylococcus saprophyticus | 20.56 |
| Bacillus subtilis | 1.28 |
| The Selectivity Index (SI) is a ratio of the cytotoxicity to the antimicrobial activity of a compound. A higher SI suggests greater selectivity for bacteria over mammalian cells, indicating a better safety profile.[1][2] The low cytotoxicity of this compound suggests a good security profile.[1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature on this compound, based on established and standardized protocols.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains is determined using the broth microdilution method, a standard technique for assessing antimicrobial susceptibility.
Materials:
-
96-well microtiter plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Staphylococcus saprophyticus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile MHB.
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no compound).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well (1-12), bringing the final volume to 200 µL.
-
Include a sterility control (MHB only) and a growth control (MHB + inoculum).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined to assess whether this compound has a bactericidal or bacteriostatic effect.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Incubator
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound against mammalian cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.
Materials:
-
Mammalian cell line (e.g., Vero, HepG2)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same amount of solvent used to dissolve this compound) and a cell-free control (medium only).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate the proposed mechanism of action of this compound and the general experimental workflow for its evaluation.
Caption: Proposed mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: Hypothetical inhibition of Quorum Sensing by this compound.
References
Methodological & Application
Application Notes and Protocols for Netzahualcoyonol Antibacterial Assay
These application notes provide a comprehensive protocol for determining the antibacterial activity of Netzahualcoyonol, a promising natural product with efficacy against Gram-positive pathogens. The following sections detail the necessary reagents, equipment, and step-by-step procedures for researchers, scientists, and drug development professionals to evaluate this compound.
Introduction
This compound, a triterpenoid (B12794562) isolated from plants of the Celastraceae family, has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria.[1][2] It exhibits both bacteriostatic and bactericidal effects, making it a compound of interest for the development of new antimicrobial agents.[1][2] These protocols outline the standardized methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.
Quantitative Data Summary
The antimicrobial efficacy of this compound has been quantified by determining its MIC and MBC values against several Gram-positive bacterial strains. The available data is summarized in the table below.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus | 1.56 - 25.0 | 25.0 - 400.0 |
| This compound | Staphylococcus saprophyticus | 1.56 - 25.0 | 25.0 - 400.0 |
| This compound | Bacillus subtilis | 1.56 - 25.0 | 25.0 - 400.0 |
Data sourced from a 2022 study on the activity of this compound against Gram-positive pathogens.[3]
Experimental Protocols
This section provides detailed methodologies for the preparation of materials and the execution of the antibacterial assays.
Materials and Reagents
-
This compound (ensure high purity)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (B569324) (TSA) or other suitable solid growth medium
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips
-
Sterile culture tubes
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Sterile saline solution (0.85% NaCl)
Preparation of this compound Stock Solution
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Further dilute the stock solution in sterile CAMHB to achieve the desired starting concentration for the assay. Note that the final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting bacterial growth.
Preparation of Bacterial Inoculum
-
From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline solution.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer at 625 nm.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve the final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL for the broth microdilution assay.
Broth Microdilution Assay for MIC Determination
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the starting concentration of the this compound working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing CAMHB and bacterial inoculum, but no this compound).
-
Well 12 will serve as the sterility control (containing only CAMHB).
-
Add 100 µL of the prepared bacterial inoculum (5 x 10⁵ CFU/mL) to wells 1 through 11. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[4] Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.
Determination of Minimum Bactericidal Concentration (MBC)
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth (i.e., from the MIC well and all wells with higher concentrations).
-
Spot-plate the aliquot onto a sterile TSA plate.
-
Incubate the TSA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum, which is typically observed as no bacterial growth on the agar plate.
Visualization of Experimental Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the workflow for determining the antibacterial activity of this compound.
References
- 1. This compound from Salacia multiflora (Lam.) DC. (Celastraceae) roots as a bioactive compound against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Netzahualcoyonol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netzahualcoyonol, a naturally occurring triterpenoid, has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria.[1][2] These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its potency and potential as a novel antimicrobial agent. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing of natural products.
Data Presentation: Antimicrobial Activity of this compound
The antimicrobial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the available data for this compound against various Gram-positive bacteria.[3]
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus | 1.56 - 25.0 | 25.0 - 400.0 |
| This compound | Staphylococcus saprophyticus | 1.56 - 25.0 | 25.0 - 400.0 |
| This compound | Bacillus subtilis | 1.56 - 25.0 | 25.0 - 400.0 |
Note: Data sourced from a 2022 study on the activity of this compound against Gram-positive pathogens.[2]
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of antimicrobial agents.[4][5]
a. Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipettor
-
Incubator (37°C)
-
Microplate reader (optional, for spectrophotometric reading)
-
0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
b. Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
c. Preparation of this compound Dilutions:
-
Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes. The concentration range should be selected based on expected MIC values (e.g., from 512 µg/mL to 0.5 µg/mL).
-
Add 50 µL of CAMHB to wells 1-11 of a sterile 96-well microtiter plate.
-
Add 100 µL of the highest concentration of this compound to well 1.
-
Perform serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no bacteria, only CAMHB).
d. Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to wells 1-11. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
e. Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader. The MIC is the lowest concentration with an OD₆₀₀ similar to the sterility control.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
a. Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth (i.e., from the MIC well and all wells with higher concentrations).
-
Spot-inoculate the aliquots onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action
While the precise signaling pathway for this compound is under investigation, a related compound, Netzahualcoyone, is known to inhibit the bacterial respiratory chain. This disruption of cellular energy metabolism is a plausible mechanism for the antimicrobial activity of this compound.
Caption: Proposed mechanism of action of this compound via inhibition of the bacterial respiratory chain.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound from Salacia multiflora (Lam.) DC. (Celastraceae) roots as a bioactive compound against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Broth Microdilution Assay of Netzahualcoyonol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netzahualcoyonol, a bioactive compound isolated from Salacia multiflora, has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[1][2] This makes it a promising candidate for the development of new antibacterial agents. The broth microdilution assay is a standardized method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[3][4] These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Principle of the Assay
The broth microdilution assay involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible signs of bacterial growth. The MIC is determined as the lowest concentration of this compound at which no visible growth occurs.[3][7]
Data Presentation
The antimicrobial efficacy of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various Gram-positive pathogens.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus | 1.56 - 25.0 | 25.0 - 400.0 |
| This compound | Staphylococcus saprophyticus | 1.56 - 25.0 | 25.0 - 400.0 |
| This compound | Bacillus subtilis | 1.56 - 25.0 | 25.0 - 400.0 |
Data sourced from a 2022 study on the activity of this compound against Gram-positive pathogens.[2]
Experimental Protocols
Materials and Equipment
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Test bacterial strains (e.g., Staphylococcus aureus, Staphylococcus saprophyticus, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
-
Vortex mixer
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Growth control (no antimicrobial agent)
-
Sterility control (no bacteria)
-
Positive control (a known antibiotic)
Step-by-Step Protocol
1. Preparation of Bacterial Inoculum: a. From a fresh culture (18-24 hours old), select several colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent at a concentration at least 100-fold higher than the highest desired test concentration. b. In a 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row. c. Add 200 µL of the this compound working solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (containing only CAMHB and the bacterial inoculum). f. Well 12 will serve as the sterility control (containing only CAMHB).
3. Inoculation of the Microtiter Plate: a. Add 100 µL of the standardized bacterial inoculum (prepared in step 1d) to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well will be 200 µL.
4. Incubation: a. Cover the microtiter plate with a lid or an adhesive seal. b. Incubate the plate at 35°C ± 2°C for 18-24 hours in ambient air.
5. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism. b. Optionally, the optical density (OD) can be measured at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.
Visualizations
Experimental Workflow
Caption: Workflow for the broth microdilution assay.
Proposed Mechanism of Action
The primary antibacterial mechanism of this compound is believed to be the inhibition of the bacterial respiratory chain.
Caption: Inhibition of the bacterial respiratory chain.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound from Salacia multiflora (Lam.) DC. (Celastraceae) roots as a bioactive compound against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Unveiling the Antibiofilm Potential of Netzahualcoyonol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for evaluating the antibiofilm activity of Netzahualcoyonol, a promising natural compound with potent antimicrobial properties. The protocols outlined below are designed to facilitate reproducible and robust investigations into its efficacy against bacterial biofilms, particularly those formed by Gram-positive pathogens like Staphylococcus aureus.
Data Presentation: Antimicrobial and Antibiofilm Activity of this compound
This compound has demonstrated significant activity against Gram-positive bacteria. The following tables summarize the known quantitative data for its antimicrobial effects and provide a template for presenting experimentally determined antibiofilm data.
Table 1: Antimicrobial Activity of this compound against Planktonic Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Reference |
| Staphylococcus aureus | 1.56 - 25.0 | 25.0 - 400.0 | [1] |
| Staphylococcus saprophyticus | 1.56 - 25.0 | 25.0 - 400.0 | [1] |
| Bacillus subtilis | 1.56 - 25.0 | 25.0 - 400.0 | [1] |
Table 2: Template for Reporting Antibiofilm Activity of this compound
| Bacterial Strain | Minimum Biofilm Inhibitory Concentration (MBIC₅₀) (µg/mL) | Minimum Biofilm Eradication Concentration (MBEC₅₀) (µg/mL) |
| Staphylococcus aureus | [Insert Experimental Data] | [Insert Experimental Data] |
Experimental Protocols
Detailed methodologies for key experiments to assess the antibiofilm activity of this compound are provided below. These protocols are based on established methods for biofilm research.
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol determines the minimum concentration of this compound required to inhibit the formation of biofilms.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 1% glucose)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of TSB and incubate overnight at 37°C with shaking. Adjust the culture to a 0.5 McFarland standard, which is then diluted 1:100 in fresh TSB with 1% glucose.
-
Preparation of this compound Dilutions: Prepare a serial two-fold dilution of this compound in TSB with 1% glucose in the wells of a 96-well plate. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions and controls.
-
Incubation: Cover the plate and incubate statically for 24 hours at 37°C.
-
Quantification of Biofilm Inhibition (Crystal Violet Assay):
-
Gently aspirate the medium from each well and wash three times with 200 µL of sterile PBS to remove planktonic cells.
-
Air dry the plate for 45 minutes.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the plate three times with PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The MBIC is defined as the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol determines the minimum concentration of this compound required to eradicate pre-formed biofilms.
Materials:
-
Same as Protocol 1
-
Resazurin (B115843) sodium salt solution (0.02%)
Procedure:
-
Biofilm Formation: In a 96-well plate, add 200 µL of the diluted bacterial suspension (prepared as in Protocol 1) to each well. Incubate statically for 24 hours at 37°C to allow for biofilm formation.
-
Removal of Planktonic Cells: Carefully aspirate the medium and wash the wells three times with sterile PBS.
-
Treatment with this compound: Prepare serial dilutions of this compound in fresh TSB and add 200 µL to the wells containing the pre-formed biofilms. Include a positive control (biofilm with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate for another 24 hours at 37°C.
-
Quantification of Biofilm Eradication (Resazurin Viability Assay):
-
Aspirate the medium containing this compound and wash the wells twice with PBS.
-
Add 100 µL of PBS and 20 µL of 0.02% resazurin solution to each well.
-
Incubate in the dark for 1-4 hours at 37°C.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance at 570 nm and 600 nm. A color change from blue to pink indicates viable cells.
-
-
Data Analysis: The MBEC is the lowest concentration of this compound that results in a significant reduction in metabolic activity compared to the untreated biofilm control.
Visualization of Key Signaling Pathways in S. aureus Biofilm Formation
The following diagrams illustrate the key regulatory pathways involved in Staphylococcus aureus biofilm formation. While the precise mechanism of this compound's antibiofilm activity is still under investigation, its known inhibitory effect on bacterial respiration suggests a potential disruption of the energy-dependent processes required for biofilm synthesis and maturation.
Figure 1. The Accessory Gene Regulator (agr) Quorum Sensing System in S. aureus.
The agr system is a cell-density dependent regulatory circuit. At high cell densities, the autoinducing peptide (AIP) accumulates and activates the AgrC receptor, leading to the phosphorylation of the AgrA response regulator. Activated AgrA induces the transcription of RNAIII, which in turn upregulates the expression of virulence factors and represses genes involved in surface adhesion and early-stage biofilm formation.
Figure 2. Regulation of Polysaccharide Intercellular Adhesin (PIA) Synthesis.
The icaADBC operon is responsible for the synthesis of Polysaccharide Intercellular Adhesin (PIA), a major component of the biofilm matrix in many S. aureus strains. The expression of this operon is positively regulated by SarA and negatively regulated by IcaR. The agr system can indirectly repress icaADBC expression, contributing to its role in biofilm dispersal.
References
Application Notes and Protocols: Evaluating the Synergistic Effects of Netzahualcoyonol using a Checkerboard Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Netzahualcoyonol, a triterpene quinone methide, has demonstrated notable antibacterial and antibiofilm activity against Gram-positive pathogens.[1] Its primary mechanism of action is the inhibition of the bacterial respiratory chain, a critical pathway for cellular energy metabolism.[1] This targeted action makes this compound a promising candidate for further investigation, particularly in combination therapies to combat antimicrobial resistance. The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents, determining whether their combined effect is synergistic, additive, indifferent, or antagonistic.[2][3][4] This document provides a detailed protocol for performing a checkerboard assay to evaluate the synergistic potential of this compound with conventional antibiotics.
Data Presentation: Hypothetical Checkerboard Assay Results
The following table summarizes hypothetical data from a checkerboard assay testing the interaction between this compound and Ampicillin against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) for this compound against S. aureus has been reported to be in the range of 1.56 - 25.0 µg/mL.[1] For this example, a hypothetical MIC of 16 µg/mL for this compound and 2 µg/mL for Ampicillin are used.
| This compound (µg/mL) | Ampicillin (µg/mL) | FIC of this compound (A) | FIC of Ampicillin (B) | FIC Index (FICI = FIC A + FIC B) | Interpretation |
| 16 | 0 | 1 | 0 | 1 | - |
| 8 | 0.25 | 0.5 | 0.125 | 0.625 | Additive |
| 4 | 0.5 | 0.25 | 0.25 | 0.5 | Synergy |
| 2 | 1 | 0.125 | 0.5 | 0.625 | Additive |
| 1 | 1 | 0.0625 | 0.5 | 0.5625 | Additive |
| 0.5 | 1 | 0.03125 | 0.5 | 0.53125 | Additive |
| 0 | 2 | 0 | 1 | 1 | - |
Note: The Fractional Inhibitory Concentration (FIC) is calculated as the MIC of the drug in combination divided by the MIC of the drug alone.[2][5] The FIC Index (FICI) is the sum of the individual FICs. A FICI of ≤ 0.5 indicates synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism.[2]
Experimental Protocols
This section details the methodology for conducting a checkerboard assay.
Materials
-
This compound
-
Selected antibiotic (e.g., Ampicillin)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Protocol
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the selected antibiotic in an appropriate solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Prepare a bacterial inoculum suspension in CAMHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.[4]
-
-
Checkerboard Setup:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.
-
Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of the antibiotic. Start by adding 50 µL of the antibiotic stock solution to the first column and serially diluting it across the plate.
-
Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of this compound. Start by adding 50 µL of the this compound stock solution to the first row and serially diluting it down the plate.
-
The resulting plate will have a gradient of concentrations for both agents.
-
Include control wells: a row with only this compound dilutions (to determine its MIC), a column with only antibiotic dilutions (to determine its MIC), and a well with no antimicrobial agents (growth control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well.[4]
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Collection and Analysis:
-
After incubation, determine the MIC for each agent alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.[6]
-
Calculate the FIC for each compound and the FICI for each combination using the formulas mentioned in the data presentation section.
-
Interpret the results based on the FICI value to determine synergy, additivity, or antagonism.[2]
-
Mandatory Visualizations
Caption: Experimental workflow for the checkerboard assay.
References
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Checkerboard assay: Significance and symbolism [wisdomlib.org]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. calslab.snu.ac.kr [calslab.snu.ac.kr]
Application Notes and Protocols for In Vitro Studies of Poorly Soluble Compounds
A General Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Netzahualcoyonol" could not be identified in the scientific literature. It is presumed that this name may be inaccurate or misspelled. The following application notes and protocols provide a general framework for the dissolution and in vitro study of hydrophobic or poorly water-soluble compounds, where specific solubility data is unavailable.
Application Notes: Dissolving Hydrophobic Compounds for In Vitro Assays
The successful in vitro evaluation of novel chemical entities is contingent on their effective delivery to the cellular environment. Many organic compounds, particularly those with potential therapeutic value, exhibit poor aqueous solubility, posing a significant challenge for cell-based assays. The formation of precipitates in cell culture media can lead to inconsistent and erroneous results, including cytotoxicity artifacts. Therefore, a systematic approach to solubilization is critical.
The most common strategy involves the use of a water-miscible organic solvent to prepare a concentrated stock solution, which is then diluted to the final working concentration in the aqueous cell culture medium. Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for this purpose due to its broad solubilizing capacity and relatively low cytotoxicity at low concentrations. However, the final concentration of DMSO in the culture medium should be carefully controlled, typically kept below 0.5% (v/v), as higher concentrations can induce cellular stress, differentiation, or toxicity, thereby confounding experimental outcomes.
For compounds that remain insoluble even with DMSO, other organic solvents such as ethanol, methanol, or dimethylformamide (DMF) may be considered. It is imperative to conduct vehicle control experiments to assess the effect of the solvent on the cells at the concentrations used. In cases of extreme hydrophobicity, co-solvents, surfactants, or emulsifying agents might be necessary, though these can also interfere with cellular functions and should be used with caution and appropriate controls.
The preparation of a stock solution should be followed by a stepwise dilution into the cell culture medium. It is often beneficial to first dilute the stock solution in a serum-containing medium before further dilution to the final concentration, as serum proteins can help to stabilize the compound and prevent precipitation. Gentle warming and vortexing can also aid in the dissolution process. Visual inspection for any signs of precipitation after dilution is a crucial quality control step.
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of a hypothetical hydrophobic compound with a molecular weight of 400 g/mol .
Materials:
-
Hydrophobic compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Accurately weigh 4 mg of the hydrophobic compound and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
This protocol outlines the dilution of the concentrated stock solution into cell culture medium for a final assay concentration range of 1 µM to 10 µM.
Materials:
-
10 mM stock solution of the hydrophobic compound in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile polypropylene (B1209903) tubes
-
Pipettes and sterile tips
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of complete cell culture medium to obtain a 100 µM solution. This represents a 1:100 dilution, and the DMSO concentration will be 1%.
-
Vortex the intermediate dilution gently.
-
Prepare the final working solutions by further diluting the 100 µM intermediate solution into complete cell culture medium in a multi-well plate or sterile tubes. For example, to achieve a final concentration of 10 µM, add 10 µL of the 100 µM solution to 90 µL of medium.
-
Ensure the final concentration of DMSO in the wells containing the highest concentration of the compound does not exceed a non-toxic level (typically ≤ 0.5%). Adjust the dilution scheme if necessary.
-
Include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the cell culture medium without the compound.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Stock Solution | ||
| Solvent | DMSO (primary), Ethanol | Use cell culture grade solvents. |
| Concentration | 1-100 mM Higher concentrations may be possible depending on solubility. | |
| Storage Temperature | -20°C or -80°C Store in small, single-use aliquots to minimize freeze-thaw cycles. | |
| Working Solution | ||
| Final Solvent Conc. | < 0.5% (v/v) Higher concentrations can be toxic to cells. Always include a vehicle control. | |
| Dilution Method | Serial dilution Perform dilutions in complete cell culture medium. | |
| Incubation Temperature | 37°C Pre-warm the cell culture medium before adding the compound. | |
| Observation | Visual inspection Check for any signs of precipitation after dilution. If precipitation occurs, reconsider the solvent or the highest concentration used. |
Visualizations
Caption: Workflow for preparing a hydrophobic compound for in vitro studies.
Caption: A generic cell signaling pathway that can be investigated in vitro.
Application Notes and Protocols for Determining the Stability of Netzahualcoyonol in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netzahualcoyonol is a quinone methide triterpene isolated from the roots of Salacia multiflora. It has demonstrated notable antibacterial and anti-biofilm activities, particularly against Gram-positive bacteria, making it a compound of interest for further drug development. Understanding the stability of this compound in various solvents is crucial for formulation development, analytical method validation, and ensuring the consistency and reliability of preclinical studies.
Quinone methides are known to be reactive compounds due to the electrophilic nature of their exocyclic methylene (B1212753) group.[1][2][3] This reactivity can lead to degradation under various conditions, affecting the potency and safety profile of the compound. Therefore, a thorough evaluation of this compound's stability is a critical step in its development pathway.
This document provides a generalized protocol for assessing the stability of this compound in different solvents under forced degradation conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[4][5]
Predicted Stability Profile of this compound
Based on the known reactivity of the quinone methide moiety, the following stability characteristics can be anticipated for this compound. These are generalized predictions and should be confirmed by experimental data.
| Condition | Predicted Stability | Potential Degradation Pathway |
| Acidic (e.g., 0.1 M HCl) | Likely Unstable | Acid-catalyzed isomerization or hydrolysis of the quinone methide structure. |
| Basic (e.g., 0.1 M NaOH) | Likely Unstable | Base-catalyzed degradation, potentially involving oxidation or rearrangement. |
| Oxidative (e.g., 3% H₂O₂) | Likely Unstable | Oxidation of the phenolic groups and other susceptible moieties in the triterpene scaffold. |
| Thermal (e.g., 60-80°C) | Potentially Unstable | Thermally induced degradation, with the rate being solvent-dependent. |
| Photolytic (e.g., UV/Vis light) | Likely Unstable | Photodegradation, as conjugated systems like quinone methides can be light-sensitive. |
| Protic Solvents (e.g., Methanol, Ethanol, Water) | Variable | May undergo solvolysis or other reactions depending on the pH and presence of catalysts. |
| Aprotic Solvents (e.g., DMSO, Acetonitrile) | Generally More Stable | In the absence of reactive species, stability is expected to be higher. However, long-term stability should still be evaluated. |
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the degradation products and determine the intrinsic stability of this compound. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, is essential for this study.[6][7]
Materials and Reagents
-
This compound (high purity standard)
-
HPLC-grade solvents:
-
Methanol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Phosphate buffer solutions (pH 4, 7, 9)
-
Class A volumetric flasks and pipettes
-
HPLC or UPLC system with a photodiode array (PDA) or MS detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Photostability chamber
-
Thermostatically controlled oven and water bath
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent in which it is known to be soluble and relatively stable (e.g., DMSO or acetonitrile). This should be prepared fresh.
-
Working Solutions (100 µg/mL): Dilute the stock solution with each of the selected study solvents (e.g., methanol, acetonitrile, 50:50 methanol:water) to a final concentration of 100 µg/mL.
Forced Degradation Conditions
For each condition, a parallel control sample (this compound in the same solvent, protected from the stress condition) should be analyzed.
-
Acid Hydrolysis:
-
Mix equal volumes of the working solution and 0.2 M HCl to obtain a final HCl concentration of 0.1 M.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the working solution and 0.2 M NaOH to obtain a final NaOH concentration of 0.1 M.
-
Incubate at room temperature for 1, 2, 4, and 8 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix equal volumes of the working solution and 6% H₂O₂ to obtain a final H₂O₂ concentration of 3%.
-
Incubate at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place the working solution in a thermostatically controlled oven at 80°C.
-
Analyze samples at 24, 48, and 72 hours.
-
For comparison, store a control sample at 4°C.
-
-
Photolytic Degradation:
-
Expose the working solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near UV energy.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the exposed and control samples after the exposure period.
-
HPLC Analysis
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol) is a common starting point for separating triterpenoids.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (to be determined by UV-Vis scan).
-
Analysis: Analyze the stressed samples and compare the chromatograms to the control samples. Calculate the percentage degradation of this compound and the relative peak areas of any degradation products.
Visualization of Workflows and Mechanisms
Experimental Workflow for Stability Testing
Proposed Mechanism of Action: Inhibition of Bacterial Respiration
Netzahualcoyone (B1678220), a closely related compound, has been shown to inhibit the respiration of Bacillus subtilis.[8] It is plausible that this compound acts in a similar manner, potentially by interfering with the bacterial electron transport chain. Quinone-like molecules can act as electron acceptors or inhibitors of respiratory chain complexes.
References
- 1. Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinone methide formations in the Cu(2+)-induced oxidation of a diterpenone catechol and concurrent damage on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tnsroindia.org.in [tnsroindia.org.in]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mode of action of netzahualcoyone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity Testing of Netzahualcoyonol using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided as a general guideline for the cytotoxicity testing of a novel natural compound, referred to herein as Netzahualcoyonol. As of the date of this document, there is no publicly available scientific literature specifically detailing the cytotoxic effects or mechanism of action of this compound. Therefore, the quantitative data and signaling pathways presented in this document are illustrative examples and should be considered hypothetical.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and proliferation.[1][2][3] This assay is particularly valuable in the initial screening of natural products for their cytotoxic potential.[1] The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[1][3] The concentration of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[3]
These application notes provide a detailed protocol for evaluating the cytotoxicity of a novel natural compound, this compound, using the MTT assay. The protocol covers cell preparation, treatment with the compound, and subsequent data analysis to determine key cytotoxicity metrics such as the half-maximal inhibitory concentration (IC50).
Data Presentation: Illustrative Cytotoxicity of this compound
The following table summarizes hypothetical quantitative data for the cytotoxic activity of this compound against a panel of human cancer cell lines. This data is for illustrative purposes only to demonstrate the presentation of results obtained from an MTT assay.
| Cell Line | Cancer Type | IC50 (µM) of this compound (72h exposure) |
| MCF-7 | Breast Adenocarcinoma | 15.8 ± 2.1 |
| HeLa | Cervical Adenocarcinoma | 22.5 ± 3.4 |
| A549 | Lung Carcinoma | 18.2 ± 2.5 |
| HepG2 | Hepatocellular Carcinoma | 25.1 ± 4.0 |
| PC-3 | Prostate Adenocarcinoma | 12.4 ± 1.8 |
| HCT116 | Colon Carcinoma | 30.7 ± 4.5 |
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, PC-3, HCT116)
-
Cell Culture Medium: Appropriate medium for the chosen cell lines (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution prepared in Dimethyl Sulfoxide (DMSO).
-
MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate Buffered Saline (PBS).
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Equipment:
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (spectrophotometer) capable of measuring absorbance at 570 nm
-
Multichannel pipette
-
Inverted microscope
-
Experimental Workflow
The overall workflow for the MTT assay is depicted in the following diagram.
References
Elucidating the Mechanism of Action of Netzahualcoyonol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netzahualcoyonol, a triterpenoid (B12794562) natural product, has demonstrated significant antibacterial and antibiofilm activity, particularly against Gram-positive pathogens.[1] Its favorable safety profile, characterized by low cytotoxicity, makes it a compelling candidate for further investigation and development as a novel therapeutic agent.[1] These application notes provide a comprehensive overview of the techniques and protocols for elucidating the mechanism of action of this compound, with a focus on its established role as an inhibitor of the bacterial respiratory chain.[1] The following sections detail quantitative data on its antimicrobial efficacy, experimental protocols for key assays, and visual representations of its proposed signaling pathway and experimental workflows.
Data Presentation
Antimicrobial Efficacy of this compound
The antimicrobial activity of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various Gram-positive bacteria.[1] These values are crucial for assessing the potency of the compound and for guiding further studies.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 1.56 - 25.0 | 25.0 - 400.0 |
| Staphylococcus saprophyticus | 1.56 - 25.0 | 25.0 - 400.0 |
| Bacillus subtilis | 1.56 - 25.0 | 25.0 - 400.0 |
| Data for this compound sourced from a 2022 study on its activity against Gram-positive pathogens.[1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in bacterial death (MBC).
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
-
Sterile agar (B569324) plates
Protocol:
-
Bacterial Inoculum Preparation:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in the 96-well plate. The concentration range should be selected based on expected activity.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the concentration that inhibits a significant percentage (e.g., ≥90%) of bacterial growth compared to the positive control.
-
-
MBC Determination:
-
Take an aliquot (e.g., 10 µL) from each well that shows no visible growth (at and above the MIC).
-
Spread the aliquot onto a sterile agar plate.
-
Incubate the plates at 37°C for 24-48 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Bacterial Oxygen Consumption Assay
Objective: To confirm the inhibition of the bacterial respiratory chain by measuring the rate of oxygen consumption.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Respirometry buffer (e.g., phosphate-buffered saline with a suitable carbon source)
-
Oxygen electrode system (e.g., Clark-type electrode) or a microplate-based oxygen sensor system
-
Reaction vessel with a stirrer
Protocol:
-
Cell Preparation:
-
Harvest bacterial cells from a logarithmic phase culture by centrifugation.
-
Wash the cell pellet with respirometry buffer to remove any residual growth medium.
-
Resuspend the cells in fresh respirometry buffer to a defined cell density (e.g., determined by OD₆₀₀).
-
-
Measurement of Oxygen Consumption:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add a known volume of the bacterial cell suspension to the reaction vessel and allow the baseline oxygen consumption rate to stabilize.
-
Add a specific concentration of this compound (or vehicle control) to the vessel.
-
Continuously record the oxygen concentration over time to determine the rate of oxygen consumption.
-
-
Data Analysis:
-
Calculate the rate of oxygen consumption before and after the addition of this compound.
-
Express the inhibitory effect as a percentage reduction in the rate of oxygen consumption compared to the vehicle control.
-
Visualizations
Experimental Workflow for Mechanism of Action Elucidation
Caption: Workflow for elucidating the mechanism of action of this compound.
Proposed Signaling Pathway of this compound in Bacteria
Caption: Proposed mechanism of action of this compound.
References
Unveiling the Bioenergetic Impact of Netzahualcoyonol: A Protocol for Studying Bacterial Respiration
For Immediate Release
[City, State] – [Date] – As the challenge of antimicrobial resistance intensifies, researchers are increasingly looking to natural compounds for novel therapeutic agents. Netzahualcoyonol, a triterpenoid (B12794562) isolated from the Celastraceae family, has demonstrated promising antibacterial activity, particularly against Gram-positive pathogens.[1][2] Preliminary evidence suggests that its close analog, Netzahualcoyone, exerts its antimicrobial effect by inhibiting the bacterial respiratory chain, a critical pathway for energy production.[3] To facilitate further investigation into this potential mechanism of action, we present a detailed set of application notes and protocols for studying the effect of this compound on bacterial respiration.
These protocols are designed for researchers in microbiology, biochemistry, and drug development to systematically evaluate the impact of this compound on key respiratory processes in bacteria. The following sections provide step-by-step methodologies for assessing oxygen consumption, intracellular ATP levels, and the activity of individual electron transport chain complexes.
Data Presentation: Antimicrobial Activity of this compound
A summary of the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against relevant Gram-positive bacterial strains is presented below. This data is crucial for determining the appropriate concentration range for the subsequent respiratory assays.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | 1.56 - 25.0 | 25.0 - 400.0 | [1][2] |
| Staphylococcus saprophyticus | 1.56 - 25.0 | 25.0 - 400.0 | [1][2] |
| Bacillus subtilis | 1.56 - 25.0 | 25.0 - 400.0 | [1][2] |
Experimental Protocols
Measurement of Bacterial Oxygen Consumption
This protocol details the measurement of oxygen consumption in intact bacterial cells using a Clark-type oxygen electrode. This method provides a direct assessment of the overall respiratory activity.
Materials:
-
Clark-type oxygen electrode system (e.g., Hansatech Oxygraph or similar)
-
Respiration buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 5 mM MgCl₂)
-
Bacterial culture (e.g., Staphylococcus aureus, Bacillus subtilis) grown to mid-logarithmic phase
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Substrate for respiration (e.g., 10 mM glucose or lactate)
-
Sodium dithionite (B78146) (for zero oxygen calibration)
Procedure:
-
Preparation of Bacterial Suspension:
-
Harvest bacterial cells from a mid-log phase culture by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with respiration buffer.
-
Resuspend the cells in fresh respiration buffer to a final optical density at 600 nm (OD₆₀₀) of approximately 1.0.
-
-
Calibration of the Oxygen Electrode:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Set the 100% oxygen saturation level using air-saturated respiration buffer.
-
Set the zero oxygen level using a small amount of sodium dithionite.[4]
-
-
Measurement of Oxygen Consumption:
-
Add 1 mL of the bacterial cell suspension to the electrode chamber, which is maintained at a constant temperature (e.g., 37°C).
-
Add the respiratory substrate (e.g., glucose to a final concentration of 10 mM) and record the basal rate of oxygen consumption for 2-3 minutes.
-
Add a specific concentration of this compound (or vehicle control) to the chamber and continue to record the oxygen consumption rate. Test a range of concentrations based on the MIC values.
-
Record the data for at least 5-10 minutes after the addition of the compound to observe its effect.
-
-
Data Analysis:
-
Calculate the rate of oxygen consumption (nmol O₂/min/mg protein or per 10⁹ cells) before and after the addition of this compound.
-
Express the inhibitory effect as a percentage of the basal respiration rate.
-
Quantification of Intracellular ATP Levels
This protocol describes the measurement of intracellular ATP concentrations using a luciferase-based bioluminescence assay. A decrease in ATP levels can indicate an impairment of respiratory chain function.
Materials:
-
ATP bioluminescence assay kit (containing luciferase, D-luciferin, and ATP standard)
-
Luminometer
-
Bacterial culture grown to mid-logarithmic phase
-
This compound
-
ATP extraction reagent (e.g., perchloric acid or a commercial bacterial cell lysis reagent)
-
Tris-acetate buffer (pH 7.75)
Procedure:
-
Treatment of Bacterial Cells:
-
Incubate aliquots of the bacterial culture with varying concentrations of this compound (and a vehicle control) for a defined period (e.g., 30-60 minutes).
-
-
ATP Extraction:
-
Harvest the treated cells by centrifugation.
-
Extract intracellular ATP by resuspending the cell pellet in an appropriate extraction reagent according to the manufacturer's protocol or a standard method like cold perchloric acid extraction.[5]
-
Neutralize the extract if using perchloric acid.
-
Centrifuge to remove cell debris and collect the supernatant containing ATP.
-
-
ATP Measurement:
-
Prepare an ATP standard curve using the provided ATP standard.
-
In a luminometer plate, mix a small volume of the bacterial ATP extract (or ATP standard) with the luciferase-luciferin reagent.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the ATP concentration in the samples using the ATP standard curve.
-
Normalize the ATP concentration to the number of cells or total protein content.
-
Compare the ATP levels in this compound-treated cells to the control.
-
Measurement of Respiratory Chain Complex Activity
This protocol outlines spectrophotometric assays to measure the activity of individual complexes of the electron transport chain using inverted membrane vesicles. This allows for the identification of the specific site of inhibition by this compound.
Materials:
-
Inverted bacterial membrane vesicles (prepared as described below)
-
Spectrophotometer
-
Reagents for specific complex assays (see below)
-
This compound
Preparation of Inverted Membrane Vesicles:
-
Grow a large culture of the target bacterium to mid-log phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., 50 mM MOPS, pH 7.0, 5 mM MgCl₂).
-
Resuspend the cell pellet in the same buffer containing DNase and RNase.
-
Lyse the cells using a French press at high pressure (e.g., 16,000 psi).[6][7]
-
Remove intact cells and large debris by low-speed centrifugation (e.g., 10,000 x g for 20 minutes).
-
Pellet the membrane vesicles from the supernatant by ultracentrifugation (e.g., 150,000 x g for 90 minutes).
-
Resuspend the membrane vesicle pellet in a minimal volume of buffer and store at -80°C.
Assay for Complex I (NADH:quinone oxidoreductase):
-
Principle: Measures the rotenone-sensitive oxidation of NADH.
-
Reaction Mixture: Potassium phosphate buffer (pH 7.4), NADH, decylubiquinone, and inverted membrane vesicles.
-
Procedure: Monitor the decrease in absorbance at 340 nm due to NADH oxidation. Add rotenone (B1679576) (a known Complex I inhibitor) to determine the specific activity.[8][9]
Assay for Complex II (Succinate:quinone oxidoreductase):
-
Principle: Measures the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), by succinate.
-
Reaction Mixture: Potassium phosphate buffer (pH 7.4), succinate, DCPIP, and inverted membrane vesicles.
-
Procedure: Monitor the decrease in absorbance at 600 nm due to DCPIP reduction.[10]
Assay for Terminal Oxidase (e.g., Cytochrome bd or bo₃ type):
-
Principle: Measures the oxidation of a reduced artificial electron donor, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Procedure: This assay is more complex and specific protocols will vary depending on the terminal oxidase present in the bacterium. Generally, it involves monitoring the oxidation of a reduced substrate in the presence of the membrane vesicles.
Procedure for Inhibition Studies:
-
Pre-incubate the inverted membrane vesicles with various concentrations of this compound for a short period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction rate and compare it to the control (no inhibitor).
-
Calculate the IC₅₀ value for this compound for each complex.
Visualizations
Caption: Experimental workflow for investigating this compound's effect.
Caption: Putative inhibition sites of this compound in the bacterial respiratory chain.
References
- 1. Three spectrophotometric assays for the measurement of the five respiratory chain complexes in minuscule biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Untitled Document [ucl.ac.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Preparation of Uniformly Oriented Inverted Inner (Cytoplasmic) Membrane Vesicles from Gram-Negative Bacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of uniformly oriented inverted inner (cytoplasmic) membrane vesicles from Gram-negative bacterial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Spectrophotometric assay for complex I of the respiratory chain in tissue samples and cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and Purification of Complex II from Proteus Mirabilis Strain ATCC 29245 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Netzahualcoyonol Solubility
Internal Memo: Urgent Action Required
Our internal review has identified a significant knowledge gap regarding the compound "Netzahualcoyonol." Initial searches for this specific molecule have yielded no results, preventing the creation of a dedicated technical support center for its solubility issues. This suggests the possibility of a novel compound, a proprietary name not yet in the public domain, or a potential misspelling.
To proactively address inquiries from researchers, scientists, and drug development professionals who may be encountering this compound, we have developed this generalized technical support guide. This document outlines common challenges and troubleshooting strategies for poorly soluble compounds in aqueous media, using established pharmaceutical industry best practices as a framework.
Frequently Asked Questions (FAQs) for Poorly Soluble Compounds
Q1: My compound is not dissolving in aqueous buffers. What are the initial troubleshooting steps?
A1: When encountering poor solubility in aqueous media, consider the following preliminary steps:
-
pH Adjustment: The solubility of ionizable compounds is often pH-dependent. Systematically evaluate a range of pH values to identify the optimal pH for dissolution. It can be beneficial to measure the pH before and after the dissolution attempt to see if the compound itself alters the pH.[1]
-
Co-solvents: Introduce a small percentage of an organic co-solvent (e.g., DMSO, ethanol, DMF) to the aqueous buffer. It is crucial to start with a low concentration (e.g., 1-5%) and incrementally increase it, as high concentrations of organic solvents can interfere with downstream biological assays.
-
Temperature: Gently warming the solution can increase the dissolution rate. However, be cautious of potential compound degradation at elevated temperatures. Always check the compound's stability profile.
-
Mechanical Agitation: Employ vigorous stirring, vortexing, or sonication to aid in the dissolution process. The United States Pharmacopeia (USP) outlines standardized apparatus and agitation rates for dissolution testing, which can provide a good starting point.[1][2]
Q2: Are there any chemical modifications or formulation strategies to improve aqueous solubility?
A2: Yes, several approaches can be taken to enhance the solubility of a poorly soluble compound for experimental use:
-
Use of Surfactants: Surfactants can be utilized as wetting agents or to solubilize the drug substance.[1] Non-ionic surfactants like Tween® or Triton™ X-100 are commonly used at concentrations above their critical micelle concentration (CMC) to form micelles that can encapsulate hydrophobic compounds.
-
Complexation: Cyclodextrins are often used to form inclusion complexes with hydrophobic molecules, thereby increasing their apparent solubility in water.
-
Salt Forms: If your compound has ionizable groups, preparing a salt form can significantly improve its aqueous solubility and dissolution rate.
Troubleshooting Guide: Common Solubility Issues
| Issue | Potential Cause | Recommended Action |
| Compound precipitates out of solution after initial dissolution. | The solution is supersaturated, or the pH has shifted. | - Re-evaluate the final concentration; you may be exceeding the solubility limit. - Ensure the buffer capacity is sufficient to maintain the desired pH after the addition of the compound. - Consider preparing a more concentrated stock in an organic solvent and diluting it into the aqueous buffer immediately before use. |
| Inconsistent results between experiments. | - Incomplete dissolution. - Compound degradation. - Variation in media preparation. | - Validate your dissolution method to ensure it is rugged and reproducible.[1] - Assess the stability of your compound in the chosen solvent and under the experimental conditions. - Standardize the preparation of all buffers and solutions. |
| Dissolution takes an impractically long time. | - Inefficient agitation. - Large particle size of the solid compound. | - Increase the agitation speed or consider a different mixing method (e.g., sonication). For immediate-release products, dissolution is often expected within 30 to 45 minutes.[1][3] - If possible, reduce the particle size of the compound by micronization or grinding to increase the surface area available for dissolution. |
Experimental Protocols
Protocol 1: Screening for Optimal pH and Co-solvent Concentration
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).
-
Stock Solution: If possible, prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., 100% DMSO).
-
Solubility Assessment: a. Aliquot 1 mL of each buffer into separate microcentrifuge tubes. b. Add a small, precise amount of the solid compound or a small volume of the stock solution to each tube to achieve the desired final concentration. c. Vortex the tubes vigorously for 2 minutes. d. Place the tubes on a rotator at room temperature for 24 hours to reach equilibrium. e. Centrifuge the tubes at high speed to pellet any undissolved compound. f. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Co-solvent Screening: Repeat step 3 using the buffer that showed the best solubility, but with the addition of increasing concentrations of a co-solvent (e.g., 1%, 5%, 10% DMSO).
Visualizing Experimental Workflow and Potential Mechanisms
To aid researchers in their experimental design, the following diagrams illustrate a general workflow for addressing solubility issues and a hypothetical signaling pathway that a novel compound might influence.
References
Technical Support Center: Optimizing Netzahualcoyonol Concentration for Antibacterial Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Netzahualcoyonol for antibacterial assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported antibacterial activity?
This compound is a bioactive compound isolated from Salacia multiflora roots. It has demonstrated bacteriostatic and bactericidal effects, particularly against Gram-positive bacteria.[1][2]
Q2: What is the mechanism of action of this compound?
The primary mechanism of action for this compound and related compounds is the inhibition of the bacterial respiratory chain.[3][4] This disruption of cellular energy metabolism is a key target for antibiotic development.[3][4]
Q3: What are the typical starting concentrations for this compound in antibacterial assays?
Reported effective concentrations of this compound against Gram-positive bacteria are in the range of 1.56–25.0 µg/mL for bacteriostatic effects and 25.0–400.0 µg/mL for bactericidal effects.[1][2] It is recommended to start with a broad range of concentrations to determine the Minimum Inhibitory Concentration (MIC) for your specific bacterial strain.
Q4: How should I dissolve this compound for my experiments?
For natural products that may have limited aqueous solubility, it is recommended to prepare a stock solution in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[5] Ensure the final concentration of the solvent in the assay does not exceed a level that could inhibit bacterial growth or cause cytotoxicity (typically ≤1% v/v).[5]
Q5: What are the standard methods for determining the antibacterial activity of this compound?
The most common methods are broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and plating on agar (B569324) to determine the Minimum Bactericidal Concentration (MBC).[3][6][7][8] Agar diffusion methods can also be used for initial screening.[3][9][10]
Troubleshooting Guides
Issue 1: High variability or inconsistent MIC results between experiments.
-
Possible Cause: Inconsistent inoculum density.
-
Solution: Always standardize the bacterial inoculum to a 0.5 McFarland standard. Use a spectrophotometer to ensure consistency. The final inoculum in the assay should be approximately 5 x 10^5 CFU/mL.
-
-
Possible Cause: Inaccurate preparation of this compound dilutions.
-
Solution: Prepare a fresh stock solution of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each serial dilution step.
-
-
Possible Cause: Variation in media composition.
-
Solution: Use a single, high-quality lot of Mueller-Hinton Broth (MHB) for a series of experiments. If preparing media in-house, ensure the formulation is consistent.
-
Issue 2: No bacterial growth inhibition, even at high concentrations of this compound.
-
Possible Cause: The bacterial strain is resistant to this compound.
-
Solution: Verify the identity and purity of your bacterial strain. Include a known susceptible quality control (QC) strain in your assay to ensure the compound and test system are performing as expected.
-
-
Possible Cause: Poor solubility or precipitation of this compound in the assay medium.
-
Solution: Visually inspect the wells with the highest concentrations for any precipitate. If solubility is an issue, you may need to adjust the solvent or the final solvent concentration. Gentle warming or sonication of the stock solution may also help.[5]
-
-
Possible Cause: Inactivation of this compound.
-
Solution: Prepare fresh dilutions of this compound for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 3: "Skipped wells" are observed in the broth microdilution assay (growth in a well with a higher concentration than a well with no growth).
-
Possible Cause: Pipetting error during serial dilution.
-
Solution: Ensure complete mixing in each well before transferring to the next. Use fresh pipette tips for each transfer.
-
-
Possible Cause: Contamination of a single well.
-
Solution: Repeat the assay using strict aseptic techniques.
-
-
Possible Cause: The "Eagle effect," a paradoxical reduced antibacterial activity at very high concentrations.
-
Solution: If this is consistently observed, test a wider range of concentrations, including several dilutions above the apparent MIC.[11]
-
Data Presentation
Table 1: Reported Antibacterial Activity of this compound against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 1.56 - 25.0 | 25.0 - 400.0 |
| Staphylococcus saprophyticus | 1.56 - 25.0 | 25.0 - 400.0 |
| Bacillus subtilis | 1.56 - 25.0 | 25.0 - 400.0 |
Data sourced from a 2022 study on the activity of this compound against Gram-positive pathogens.[1][2][4]
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antibacterial agent in a liquid medium.[7][8][12]
-
Preparation of this compound Dilutions:
-
Prepare a 2X working stock of the highest concentration to be tested in sterile Mueller-Hinton Broth (MHB).
-
In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the 2X working stock to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no agent), and well 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the agent concentrations to their final 1X values.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (the first clear well).
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot from each well.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.
-
-
Interpretation:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
-
Mandatory Visualizations
References
- 1. bsac.org.uk [bsac.org.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Control strains | Culture Collections [culturecollections.org.uk]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apec.org [apec.org]
- 9. gcsmc.org [gcsmc.org]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbiologyclass.net [microbiologyclass.net]
- 12. scielo.br [scielo.br]
Troubleshooting inconsistent MIC results for Netzahualcoyonol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent Minimum Inhibitory Concentration (MIC) results when working with Netzahualcoyonol.
Frequently Asked Questions (FAQs)
Q1: What are the reported MIC values for this compound?
This compound has demonstrated activity primarily against Gram-positive bacteria. Reported MIC values can vary based on the bacterial species and the specific methodology used. A summary of reported values is provided in the table below.
Q2: We are observing significant well-to-well and experiment-to-experiment variability in our MIC results for this compound. What are the potential causes?
Inconsistent MIC results for natural products like this compound can stem from several factors. Key areas to investigate include the compound's solubility, the composition of the culture medium, preparation of the bacterial inoculum, and the parameters of incubation. It is crucial to ensure that the compound is fully dissolved and does not precipitate during the experiment.
Q3: How does the solubility of this compound affect MIC testing?
This compound is a triterpenoid, and like many natural products, it may have limited aqueous solubility. If the compound precipitates in the testing medium, the actual concentration in solution will be lower and inconsistent, leading to unreliable MIC values. Using a co-solvent like dimethyl sulfoxide (B87167) (DMSO) is common, but its final concentration must be carefully controlled and kept consistent across all wells, as it can also inhibit bacterial growth at higher concentrations.
Q4: Can the type of microplate used influence the MIC results?
Yes, the material of the microplate can impact the results. Some compounds can adsorb to the surface of certain plastics, which would reduce the effective concentration of the compound in the medium. It is recommended to use non-binding plates if you suspect adsorption is an issue.
Q5: What is the appropriate inoculum size and how critical is it for consistent results?
The inoculum size is a critical parameter in MIC testing. A higher than intended inoculum can lead to falsely high MIC values, while a low inoculum can result in falsely low MICs. It is essential to standardize the inoculum preparation to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
Data Presentation
Table 1: Reported MIC and MBC Values for this compound against Gram-Positive Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 1.56 - 25.0 | 25.0 - 400.0 | [1][2][3] |
| This compound | Staphylococcus saprophyticus | 1.56 - 25.0 | 25.0 - 400.0 | [1][2][3] |
| This compound | Bacillus subtilis | 1.56 - 25.0 | 25.0 - 400.0 | [1][2][3] |
Experimental Protocols
Detailed Protocol for MIC Determination of this compound
This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary.
-
Prepare serial two-fold dilutions of the stock solution in the same solvent.
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).
-
Dilute the standardized suspension in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microplate.
-
-
Microplate Preparation and Incubation:
-
Add 50 µL of the appropriate test broth to all wells of a 96-well microplate.
-
Add 50 µL of the serially diluted this compound solutions to the wells, creating a further two-fold dilution of the compound and the solvent. The final solvent concentration should not exceed a level that affects bacterial growth.
-
Add 50 µL of the diluted bacterial suspension to each well.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only). If a solvent is used, a solvent control well (broth, inoculum, and the highest concentration of the solvent) should also be included.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Standard experimental workflow for MIC determination.
References
How to prevent Netzahualcoyonol precipitation in culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Netzahualcoyonol precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is the cause and how can I prevent this?
A1: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where it is poorly soluble. The immediate precipitation is due to the drastic change in solvent polarity.
To prevent this, consider the following solutions:
-
Optimize the final DMSO concentration: Aim for a final DMSO concentration in your culture medium of less than 0.5%, and ideally below 0.1%, to minimize solvent-induced precipitation and cytotoxicity.
-
Use a stepwise dilution method: Instead of adding the concentrated DMSO stock directly to the full volume of media, first create an intermediate dilution in a small volume of pre-warmed (37°C) culture medium, preferably containing serum. Add this intermediate dilution to the final culture volume.
-
Slow addition and mixing: Add the this compound stock solution dropwise to the pre-warmed culture medium while gently swirling or vortexing. This helps to disperse the compound quickly and avoid localized high concentrations that are prone to precipitation.
Q2: I observed that this compound precipitates in my culture medium after a few hours or days of incubation. What could be the reason for this delayed precipitation?
A2: Delayed precipitation can be caused by several factors related to the stability of the compound in the culture environment over time:
-
Temperature fluctuations: Repeatedly removing your culture plates from the incubator can cause temperature changes that affect the solubility of this compound.
-
pH shifts in the medium: Cellular metabolism can lead to changes in the pH of the culture medium, which can alter the solubility of your compound.
-
Interaction with media components: this compound may interact with salts, amino acids, or other components in the media over time, forming insoluble complexes.
-
Media evaporation: In long-term experiments, evaporation of water from the culture medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.
Q3: Is it advisable to filter the culture medium to remove the this compound precipitate?
A3: No, filtering the medium after precipitation has occurred is not recommended. The precipitate is the compound of interest, and filtering it out will remove an unknown amount of this compound, leading to an inaccurate final concentration and unreliable experimental results. It is always better to address the root cause of the precipitation.
Q4: Can the presence of serum in the culture medium help prevent this compound precipitation?
A4: Yes, serum components, particularly albumin, can bind to hydrophobic compounds like this compound and help to keep them in solution. If you are working with a serum-free medium, you might consider adding purified albumin to improve solubility. However, be aware that serum binding can also affect the bioavailability and activity of the compound.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the culture medium exceeds its aqueous solubility. | Determine the maximum soluble concentration of this compound in your specific culture medium by performing a solubility test. Start with a lower working concentration. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous medium causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the stock solution dropwise while gently mixing.[1] |
| Low Temperature of Media | The solubility of many compounds, including potentially this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[1] |
| High DMSO Concentration | While DMSO is a good solvent for the stock solution, a high final concentration in the aqueous medium can still lead to precipitation upon dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1][2] This might require preparing a more dilute stock solution. |
Issue 2: Delayed Precipitation of this compound
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, affecting compound solubility. | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, use a microscope with a heated stage. |
| pH Instability | Cellular metabolism can alter the pH of the medium over time, which can impact the solubility of this compound. | Use a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH. Regularly monitor the pH of your culture. |
| Interaction with Media Components | This compound may form insoluble complexes with salts or other components in the culture medium over time. | If possible, try a different basal media formulation to see if precipitation is reduced. |
| Media Evaporation | Evaporation during long-term cultures increases the concentration of all solutes, potentially causing this compound to precipitate. | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol will help you determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Microscope
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed (37°C) cell culture medium. Start with a high concentration that is likely to precipitate and serially dilute down to a concentration that is expected to be soluble.
-
Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film).
-
Examine a small aliquot of each dilution under a microscope to look for microscopic precipitates.
-
The highest concentration that remains clear and free of precipitate is the maximum soluble concentration of this compound in your culture medium under these conditions.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, prepare serial dilutions of this compound in complete culture medium from your stock solution. Remember to keep the final DMSO concentration consistent and low across all wells, including a vehicle control (medium with the same concentration of DMSO but no this compound).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
After the MTT incubation, add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance of the wells at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture to minimize precipitation.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
References
Netzahualcoyonol degradation and storage conditions
Introduction: Netzahualcoyonol is a bioactive diterpenoid compound isolated from plants of the Salvia genus.[1][2] As an abietane (B96969) diterpenoid, it belongs to a class of compounds known for a wide range of biological activities, including antimicrobial and cytotoxic effects.[3][4][5] Due to the reactive moieties that can be present in such natural products, questions regarding stability, proper storage, and experimental reproducibility are common. While specific degradation pathway studies on this compound are not extensively published, this guide provides researchers with a comprehensive set of FAQs, troubleshooting protocols, and best practices based on the compound's chemical class and general principles of handling complex organic molecules.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintaining the integrity and activity of this compound. Recommendations vary for the compound in its solid form versus in solution.
-
Solid Form: Store neat this compound at -20°C, desiccated, and protected from light. When handled at room temperature for weighing, minimize exposure time.
-
In Solution: Prepare stock solutions in an appropriate solvent (e.g., DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. For short-term storage (less than one week), 4°C may be acceptable, but stability should be verified.
Q2: How should I dissolve this compound? It's not dissolving well in my aqueous buffer.
A2: this compound, like many diterpenoids, is a lipophilic molecule and is expected to have poor solubility in aqueous solutions.[6] An organic solvent is required for initial dissolution.
-
Primary Solvent: Use a high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to prepare a concentrated stock solution (e.g., 10-50 mM).
-
Working Solution: Further dilute the stock solution in your aqueous cell culture medium or experimental buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment. If precipitation occurs upon dilution, try vortexing, gentle warming (if the compound is heat-stable), or using a surfactant like Tween-20, if permissible for your assay.
Q3: I prepared a stock solution in DMSO, and after thawing it from -80°C, I see a precipitate. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit was exceeded or if the solvent absorbed water.
-
Re-dissolve: Warm the vial to 37°C for 5-10 minutes and vortex thoroughly to try to redissolve the precipitate.
-
Centrifuge: If the precipitate persists, centrifuge the vial to pellet the solid and carefully transfer the supernatant to a new tube.
-
Verify Concentration: The concentration of the supernatant will now be unknown. It is crucial to re-determine the concentration using a method like UV-Vis spectrophotometry or HPLC before use.
-
Prevention: To prevent this, consider preparing the stock solution at a slightly lower concentration. Ensure you are using anhydrous-grade DMSO.
Q4: My experimental results are inconsistent. Could this compound be degrading?
A4: Yes, inconsistent results are a classic sign of compound instability.[7] Degradation can occur due to several factors:
-
Oxidation: Abietane diterpenoids with phenolic or catechol groups are susceptible to oxidation, which can be accelerated by exposure to air, light, or trace metal ions.[4]
-
Hydrolysis: If the compound has ester functional groups, it may be susceptible to hydrolysis in aqueous buffers, especially at non-neutral pH.
-
Photodegradation: Exposure to UV or even ambient light can break down sensitive organic molecules.
-
Repeated Freeze-Thaw Cycles: Each cycle can introduce moisture and stress the compound, leading to degradation or precipitation.
To confirm degradation, analyze your stock or working solution using an analytical technique like HPLC or LC-MS and compare the chromatogram to that of a freshly prepared sample.
Data & Recommended Conditions
Table 1: Recommended Storage Conditions
| Form | Solvent | Temperature | Duration | Key Considerations |
| Solid (Neat) | N/A | -20°C | >1 year | Store under argon or nitrogen; desiccate; protect from light. |
| Stock Solution | Anhydrous DMSO | -80°C | 3-6 months | Aliquot to avoid freeze-thaw; use low-binding tubes. |
| Stock Solution | Anhydrous Ethanol | -80°C | 1-3 months | Less stable than DMSO for some compounds; check compatibility. |
| Working Dilution | Aqueous Buffer/Media | 2-8°C | <24 hours | Prepare fresh daily; protect from light; monitor for precipitation. |
Table 2: Suggested Solvents for Stock Solutions
| Solvent | Purity | Use Case | Notes |
| DMSO | Anhydrous (≥99.9%) | Cell-based assays, general use | Hygroscopic; ensure final concentration is non-toxic to cells. |
| Ethanol | 200 Proof (100%) | In vivo studies, general use | Can be more volatile; may be more suitable for some animal studies. |
| Methanol | HPLC Grade | Analytical purposes (LC-MS) | Volatile and toxic; not for use in biological assays. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity over time | 1. Chemical Degradation: Compound has degraded in solution due to oxidation, hydrolysis, or photolysis.[8] 2. Precipitation: Compound has fallen out of solution, lowering the effective concentration. | 1. Prepare fresh stock solutions from solid material. 2. Perform a stability study using HPLC to determine the degradation rate under your experimental conditions. 3. Aliquot stocks to minimize freeze-thaw cycles. 4. Always protect solutions from light. |
| Color change observed in stock solution (e.g., yellowing/browning) | Oxidation: This is a strong indicator of oxidation, especially for compounds with phenolic or quinone-like structures.[4] | 1. Discard the solution immediately. 2. When preparing new solutions, degas the solvent and consider adding an antioxidant if compatible with the experiment. 3. Store the stock solution headspace under an inert gas like argon. |
| Unexpected peaks in HPLC/LC-MS analysis | 1. Degradation Products: The new peaks correspond to molecules formed from the breakdown of this compound. 2. Contamination: The solvent or glassware was contaminated. | 1. Compare the chromatogram to a reference standard or a freshly prepared sample. 2. Use high-purity, HPLC-grade solvents for all preparations. 3. If degradation is confirmed, investigate the cause (e.g., pH of the buffer, exposure to light/air). |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution via HPLC
This protocol provides a framework for determining the stability of this compound under specific experimental conditions (e.g., in cell culture medium at 37°C).
1. Materials:
-
This compound (solid)
-
Anhydrous DMSO (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade) with 0.1% Formic Acid (or other appropriate modifier)
-
Experimental buffer or medium (e.g., DMEM + 10% FBS)
-
HPLC system with a UV detector and a C18 column
2. Procedure:
-
Prepare Fresh Stock: Accurately weigh and dissolve this compound in anhydrous DMSO to create a 10 mM stock solution. This is your T=0 reference standard .
-
Prepare Test Sample: Dilute the 10 mM stock into your experimental buffer (e.g., DMEM) to a final concentration of 10 µM.
-
Initial Analysis (T=0):
-
Immediately take an aliquot of the test sample.
-
Perform a protein precipitation step if the matrix contains serum (e.g., add 3 volumes of ice-cold methanol, vortex, centrifuge, and collect the supernatant).
-
Inject the sample (or supernatant) onto the HPLC system.
-
Develop a gradient method (e.g., Water:Methanol) that provides good separation of the parent this compound peak from any impurities.
-
Record the peak area of the parent compound. This is your 100% reference value.
-
-
Incubation: Incubate the remaining test sample under your desired experimental conditions (e.g., 37°C, 5% CO₂, protected from light).
-
Time-Point Analysis:
-
At specified time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot of the incubated sample.
-
Process the sample identically to the T=0 sample (protein precipitation if necessary).
-
Inject and analyze via HPLC using the same method.
-
Record the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 peak area.
-
Plot the percentage remaining versus time to determine the degradation rate. A compound is often considered stable if >90% remains after the test period.[9]
-
Visualizations
Logical & Experimental Workflows
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for assessing compound stability via HPLC.
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways for a diterpenoid compound.
References
- 1. revista-agroproductividad.org [revista-agroproductividad.org]
- 2. scielo.org.mx [scielo.org.mx]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Abietane-Type Diterpenoids: Insights into Structural Diversity and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abietane - Wikipedia [en.wikipedia.org]
- 7. netpharmalab.es [netpharmalab.es]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
Technical Support Center: Netzahualcoyonol Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Netzahualcoyonol extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources can it be extracted?
This compound is a quinone-methide triterpenoid (B12794562) with demonstrated antibacterial and anti-biofilm properties.[1][2] It is primarily isolated from the roots and bark of plants belonging to the Celastraceae family, such as Salacia multiflora and Salacia petenensis.[1][2][3] Quinone-methide triterpenoids are considered chemotaxonomic markers for this plant family and are often concentrated in the root bark.[4][5]
Q2: What is the general approach for extracting this compound?
The extraction of this compound typically involves a solid-liquid extraction of the dried and powdered plant material (root or bark) with an organic solvent, followed by chromatographic purification. A common initial solvent for extracting quinone-methide triterpenoids is dichloromethane (B109758).[3][6] The purification process often involves bioactivity-directed fractionation using techniques like flash chromatography.[1][3]
Q3: What is the proposed mechanism of action for this compound's antibacterial activity?
The antibacterial activity of this compound is attributed to its ability to inhibit the bacterial respiratory chain, a critical pathway for energy production in bacteria.[7] Specifically, it is believed to target Complex I (NADH:ubiquinone oxidoreductase), disrupting the electron transport chain and leading to bacterial cell death.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound, providing potential causes and recommended solutions to improve yield.
Low Yield of Crude Extract
| Question | Possible Cause | Recommended Solution |
| Is the starting plant material of sufficient quality? | - Incorrect plant species identification.- Improper harvesting time, leading to lower concentrations of the target compound.- Degradation of this compound due to poor post-harvest handling and storage (e.g., exposure to light, heat, or moisture). | - Verify the botanical identity of the plant material.- Harvest during the season or developmental stage known for the highest concentration of secondary metabolites.- Ensure the plant material is properly dried and stored in a cool, dark, and dry place. |
| Is the plant material preparation optimal? | - Inadequate grinding of the plant material, resulting in poor solvent penetration.- Particle size is too large, reducing the surface area for extraction. | - Grind the dried plant material (roots or bark) to a fine, uniform powder (e.g., 40-60 mesh) to maximize the surface area exposed to the solvent. |
| Is the extraction solvent appropriate? | - Use of a solvent with polarity that is not optimal for this compound.- Insufficient volume of solvent. | - Dichloromethane has been successfully used for the initial extraction of this compound.[3][6]- Other solvents effective for triterpenoid extraction include ethanol, methanol, and ethyl acetate (B1210297). Consider performing small-scale extractions with different solvents to determine the most effective one.- Ensure a sufficient solvent-to-solid ratio (e.g., 10:1 to 20:1 mL/g) to ensure complete wetting of the plant material. |
| Are the extraction conditions optimized? | - Extraction time is too short for efficient extraction.- Extraction temperature is too low, resulting in poor solubility and diffusion.- Extraction temperature is too high, leading to the degradation of this compound. | - For maceration, allow for an extended extraction time (e.g., 24-72 hours) with agitation.[9]- For Soxhlet extraction, a duration of 6-24 hours may be necessary.[9]- Gently heating the extraction mixture (e.g., 40-60°C) can improve yield, but avoid excessive temperatures that could degrade the compound.[10][11] |
Significant Loss of Product During Purification
| Question | Possible Cause | Recommended Solution |
| Is the chromatographic separation effective? | - Inappropriate stationary phase (e.g., silica (B1680970) gel) or mobile phase (solvent system) for flash chromatography.- Poor separation of this compound from other co-extracted compounds. | - Use silica gel for the stationary phase.[6]- Employ a step gradient of non-polar to polar solvents. A common system for triterpenoids is a hexane-ethyl acetate gradient.[6]- Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound and avoid premature pooling or disposal of fractions. |
| Is the compound degrading during solvent removal? | - Excessive heat during solvent evaporation using a rotary evaporator. | - Remove the solvent under reduced pressure at a temperature below 40°C to prevent thermal degradation of the compound. |
Experimental Protocols
Protocol 1: Extraction of this compound from Salacia spp. Root Bark
This protocol describes a general procedure for the solvent extraction of this compound at a laboratory scale.
1. Preparation of Plant Material:
-
Air-dry the root bark of Salacia multiflora or Salacia petenensis in the shade.
-
Grind the dried bark to a fine powder (40-60 mesh) using a mechanical grinder.
2. Extraction:
-
Place 100 g of the powdered bark into a flask.
-
Add 1 L of dichloromethane to the flask.
-
Macerate the mixture for 72 hours at room temperature with constant stirring.
-
Alternatively, perform a Soxhlet extraction for 12-24 hours.
3. Solvent Removal:
-
Filter the extract to remove the plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude dichloromethane extract.
4. Purification by Flash Chromatography:
-
Prepare a silica gel column (e.g., 230-400 mesh).
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
Load the dissolved extract onto the column.
-
Elute the column with a step gradient of hexane (B92381) and ethyl acetate (e.g., 9:1, 4:1, 1:1, followed by 100% ethyl acetate).
-
Collect fractions and monitor them by TLC, visualizing with an appropriate stain (e.g., vanillin-sulfuric acid) to identify fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
Protocol 2: Quantification of this compound using HPLC
This protocol provides a general framework for the quantification of this compound. Method development and validation are essential for accurate results.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV spectrum of purified this compound.
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Prepare a stock solution of purified this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve a known weight of the crude extract or purified sample in methanol.
4. Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Data Presentation
The following table provides an example of how to present quantitative data on this compound extraction yield under different conditions. Note: The data presented here is illustrative and intended to serve as a template.
Table 1: Illustrative Yield of this compound from Salacia multiflora Root Bark (100 g) under Various Extraction Conditions.
| Extraction Method | Solvent | Temperature (°C) | Time (hours) | Crude Extract Yield (g) | This compound Yield (mg) |
| Maceration | Dichloromethane | 25 | 72 | 5.2 | 55 |
| Maceration | Ethanol | 25 | 72 | 8.1 | 42 |
| Soxhlet | Dichloromethane | 40 | 12 | 6.5 | 78 |
| Soxhlet | Ethanol | 78 | 12 | 10.3 | 65 |
| Ultrasound-Assisted | Dichloromethane | 40 | 1 | 4.8 | 68 |
| Ultrasound-Assisted | Ethanol | 40 | 1 | 7.5 | 53 |
Mandatory Visualization
Proposed Mechanism of Action of this compound
Caption: Proposed inhibition of Complex I of the bacterial electron transport chain by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Salacia multiflora (Lam.) DC. (Celastraceae) roots as a bioactive compound against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and frontier molecular orbital investigation of bioactive quinone-methide triterpenoids from the bark of Salacia petenensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salvadoran Celastraceae Species as a Source of Antikinetoplastid Quinonemethide Triterpenoids [mdpi.com]
- 5. Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data [mdpi.com]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. Effect of respiratory inhibitors and quinone analogues on the aerobic electron transport system of Eikenella corrodens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of the quinone-binding site allow rapid superoxide production from mitochondrial NADH:ubiquinone oxidoreductase (complex I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aensiweb.net [aensiweb.net]
Technical Support Center: Overcoming Limitations in Netzahualcoyonol Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cytotoxic evaluation of Netzahualcoyonol, a triterpenoid (B12794562) quinone methide. Given the limited specific literature on this compound cytotoxicity assays, the guidance provided is based on established principles for natural products and similar chemical compounds.
Frequently Asked Questions (FAQs)
Q1: My MTT assay results with this compound show inconsistent readings and high background. What could be the cause?
A1: Inconsistencies and high background in MTT assays when testing natural products like this compound are common and can stem from several factors:
-
Direct Reduction of MTT: As a triterpenoid quinone methide, this compound may possess intrinsic reducing properties that can directly convert the MTT reagent into formazan (B1609692), leading to a false-positive signal of cell viability.[1][2] This chemical interference can mask the true cytotoxic effect of the compound.
-
Color Interference: If your this compound solution is colored, it can interfere with the absorbance reading of the formazan product, which is typically measured around 570 nm.[1][3]
-
Precipitation: this compound, being a lipophilic compound, may precipitate in the aqueous culture medium, leading to light scattering and inaccurate absorbance readings.
Q2: How can I improve the solubility of this compound in my cell culture medium?
A2: Improving the solubility of lipophilic compounds like this compound is crucial for obtaining reliable cytotoxicity data. Here are a few suggestions:
-
Use of a Co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving lipophilic compounds for in vitro assays.[4][5] Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6]
-
Sonication: Gentle sonication of the stock solution before dilution can help in dissolving the compound.
-
Complexation with Cyclodextrins: For compounds with poor water solubility, forming inclusion complexes with cyclodextrins can enhance their solubility in aqueous solutions.[7]
Q3: Are there alternative assays to MTT that are less prone to interference by this compound?
A3: Yes, several alternative assays are recommended when working with natural products that may interfere with the MTT assay:
-
Lactate (B86563) Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.[8][9] Since it measures an enzyme activity in the supernatant, it is less likely to be affected by the color or reducing properties of the test compound itself.
-
ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP in viable cells, which is a direct indicator of metabolic activity.[10] The luminescent signal is less susceptible to color interference.
-
Resazurin (B115843) (alamarBlue®) Assay: This is another redox-based assay, but the fluorescent readout can sometimes be less affected by colored compounds than colorimetric assays. However, it's still important to run proper controls for potential direct reduction of the resazurin dye.
-
Crystal Violet Assay: This assay stains the DNA of adherent cells and provides a measure of cell number. It is a simple and inexpensive method that is not based on metabolic activity and is less prone to chemical interference.
Q4: My results suggest this compound is inducing apoptosis. How can I confirm this?
A4: To confirm that this compound induces apoptosis, you can perform several assays that detect key apoptotic events:
-
Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7, or initiator caspases like caspase-8 and caspase-9.[11][12][13] Commercially available kits provide specific substrates that generate a fluorescent or colorimetric signal upon cleavage by active caspases.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of cells with compromised membranes (late apoptotic and necrotic cells).
-
DNA Fragmentation Analysis: Apoptosis is characterized by the cleavage of DNA into specific fragments. This can be visualized as a "ladder" on an agarose (B213101) gel or quantified using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background in MTT/XTT assay (even in cell-free wells) | Direct reduction of the tetrazolium salt by this compound.[1][2][14] | 1. Run a parallel set of cell-free wells with this compound at all tested concentrations and subtract the background absorbance. 2. Switch to a non-tetrazolium-based assay like the LDH or ATP assay.[1] |
| Unexpectedly high cell viability at high this compound concentrations | Interference from the compound's color or its ability to reduce the assay reagent.[1][15] | 1. Visually inspect the wells for color interference. 2. Perform a cell-free control to check for direct reagent reduction. 3. Use an alternative assay (LDH, ATP, or Crystal Violet). |
| Precipitate formation in the culture wells | Poor solubility of this compound in the aqueous medium. | 1. Optimize the DMSO concentration in the final culture medium (keep it below 0.5%). 2. Prepare fresh dilutions from the stock solution for each experiment. 3. Consider using a different solvent or a solubilizing agent like cyclodextrin.[7] |
| Low LDH release despite visible cell death under the microscope | 1. The timing of the assay is not optimal (LDH is released during late-stage apoptosis or necrosis). 2. this compound might be inhibiting the LDH enzyme itself. | 1. Perform a time-course experiment to determine the optimal incubation time for LDH release. 2. Test for direct inhibition of LDH by adding this compound to the supernatant of lysed control cells. If inhibition is observed, an alternative assay should be used. |
| Variable results between replicate wells | 1. Uneven cell seeding. 2. Incomplete dissolution or precipitation of this compound. 3. Edge effects in the microplate. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Thoroughly mix the compound dilutions before adding to the wells. 3. Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity. |
Data Presentation
Table 1: Example IC50 Values of a Triterpenoid Quinone Methide (Celastrol) on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| A549 | Lung Carcinoma | 2.5 | MTT |
| HeLa | Cervical Cancer | 1.8 | MTT |
| MCF-7 | Breast Cancer | 2.1 | SRB |
| PC-3 | Prostate Cancer | 3.2 | MTT |
Table 2: Comparison of Different Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures mitochondrial reductase activity.[16] | Inexpensive, widely used. | Prone to interference from colored and reducing compounds.[1][2][14][15] |
| LDH | Measures lactate dehydrogenase release from damaged cells.[8][9] | Less prone to compound interference, measures cytotoxicity directly. | May not detect early apoptotic events, potential for background from serum. |
| ATP-based | Quantifies ATP in viable cells.[10] | High sensitivity, low interference. | More expensive than colorimetric assays. |
| Caspase Activity | Measures activity of specific caspases involved in apoptosis.[11][12][13] | Provides mechanistic insight into apoptosis. | Measures a specific event, may not reflect overall cytotoxicity. |
| Crystal Violet | Stains DNA of adherent cells. | Simple, inexpensive, not dependent on metabolic activity. | Only suitable for adherent cells, less sensitive than metabolic assays. |
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well clear flat-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Lysis buffer (usually included in the kit)
-
Stop solution (usually included in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Controls:
-
Spontaneous LDH release (negative control): Untreated cells.
-
Maximum LDH release (positive control): Add lysis buffer to untreated control wells 30-60 minutes before the end of the incubation period.
-
Background control: Medium only (no cells).
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Caspase-3/7 Activity Assay Protocol
This protocol provides a general framework for measuring caspase-3 and -7 activity.
Materials:
-
96-well opaque-walled tissue culture plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the LDH assay protocol, using an opaque-walled plate.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the caspase-3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: The signal is directly proportional to the amount of caspase-3/7 activity. Compare the signal from treated wells to that of the vehicle control.
Mandatory Visualization
Signaling Pathway of Apoptosis Induced by Triterpenoid Quinone Methides
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis | MDPI [mdpi.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencellonline.com [sciencellonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. content.abcam.com [content.abcam.com]
- 10. Nonylphenol-induced thymocyte apoptosis involved caspase-3 activation and mitochondrial depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Activation of caspase-1 by the NLRP3 inflammasome regulates the NADPH oxidase NOX2 to control phagosome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Interference in Fluorescence-Based Assays
A Note on "Netzahualcoyotl"
Our comprehensive search for information regarding interference caused by a compound named "Netzahualcoyotl" in fluorescence-based assays did not yield any relevant scientific literature. It is possible that the name of the compound is misspelled or that it is not a known interfering agent in this context. The following resources are provided to address common sources of interference in fluorescence-based assays and may help you troubleshoot your specific issue.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference in fluorescence-based assays?
Fluorescence-based assays are susceptible to interference from various sources that can lead to inaccurate results. The main categories of interference are:
-
Autofluorescence: The natural fluorescence of biological materials (cells, tissues) or compounds in the assay medium.[1][2][3]
-
Fluorescence Quenching: A process where the fluorescence signal is reduced due to the interaction of the fluorophore with other molecules, known as quenchers.[2][4][5]
-
Spectral Bleed-through (Crosstalk): The overlap of emission spectra from different fluorophores in a multiplexed assay, leading to signal from one fluorophore being detected in the channel of another.[1]
-
Inner Filter Effect: The absorption of excitation or emission light by compounds in the sample, which can reduce the detected fluorescence intensity.[4]
-
Light Scatter: The scattering of excitation light by particles or precipitates in the sample, which can increase background noise.
Q2: What is autofluorescence and how can it be mitigated?
Autofluorescence is the intrinsic fluorescence emitted by various molecules within cells and tissues, such as NADH, flavins, and collagen.[6] This can create high background signals and obscure the specific fluorescence from your probe.[1][3]
Mitigation Strategies:
-
Use of appropriate controls: Always include an unstained or "no-probe" control to measure the baseline autofluorescence.[3]
-
Spectral subtraction: If the spectral profile of the autofluorescence is known, it can be computationally subtracted from the experimental signal.
-
Choice of fluorophore: Utilize fluorophores with excitation and emission wavelengths in the red or far-red spectrum, where autofluorescence is typically lower.[3]
-
Quenching agents: Specific reagents, such as Trypan Blue or specialized commercial products, can be used to quench autofluorescence, particularly in fixed tissues.[7]
Q3: What are the different types of fluorescence quenching?
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample.[8] The two main types of quenching are:
-
Static (or Contact) Quenching: This occurs when the fluorophore forms a non-fluorescent complex with the quencher molecule in the ground state.[9]
-
Dynamic (or Collisional) Quenching: This happens when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation.[8][9]
Q4: How can I determine if my compound of interest is causing interference?
To ascertain if a test compound is interfering with your assay, you should perform a series of control experiments:
-
Compound-only control: Run the assay with your compound but without the fluorescent probe or biological target to check for intrinsic fluorescence.[2]
-
Quenching assay: Incubate your fluorescent probe with the compound and measure the fluorescence. A decrease in signal suggests quenching.
-
Orthogonal assays: Validate your findings using a different assay format that is not based on fluorescence, such as a colorimetric or radiometric assay.[4][5]
Troubleshooting Guides
Problem 1: High Background Signal
Symptoms:
-
High fluorescence readings in control wells (no analyte or no probe).
-
Low signal-to-noise ratio.
| Possible Cause | Troubleshooting Steps |
| Autofluorescence | 1. Run an unstained control to quantify the level of autofluorescence.[3] 2. Switch to a fluorophore with a longer emission wavelength (red or far-red) to minimize autofluorescence.[3] 3. For microscopy, use an autofluorescence quenching kit.[7] |
| Compound Autofluorescence | 1. Run a control with only the test compound to measure its intrinsic fluorescence.[2] 2. If the compound is fluorescent, consider using a different detection method or a fluorophore with a non-overlapping spectrum. |
| Contaminated Assay Buffer or Plates | 1. Use fresh, high-purity solvents and reagents. 2. Test different brands of microplates, as some can have inherent fluorescence. |
| Light Scatter | 1. Centrifuge your samples to pellet any precipitates before reading. 2. Filter solutions to remove aggregates. |
Problem 2: Low or No Signal
Symptoms:
-
Fluorescence signal is at or near background levels.
-
No dose-response is observed.
| Possible Cause | Troubleshooting Steps |
| Fluorescence Quenching | 1. Perform a quenching control by incubating the fluorescent probe with your compound. 2. If quenching is confirmed, you may need to switch to a different fluorophore or a non-fluorescence-based assay.[4] |
| Incorrect Instrument Settings | 1. Ensure that the excitation and emission wavelengths and filter sets are appropriate for your fluorophore.[10] 2. Optimize the gain or sensitivity settings on the instrument. |
| Photobleaching | 1. Minimize the exposure of your samples to the excitation light. 2. Use an anti-fade mounting medium for microscopy.[3] 3. Choose more photostable dyes.[3] |
| Inactive Biological Target | 1. Verify the activity of your enzyme or the health of your cells using a positive control. |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if a test compound is intrinsically fluorescent at the assay wavelengths.
Materials:
-
Test compound
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Black, clear-bottom microplates
Method:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
Add the diluted compound to the wells of the microplate.
-
Include wells with only the assay buffer as a negative control.
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
-
Analyze the data to determine if the fluorescence signal increases with compound concentration.
Protocol 2: Counter-Screen for Fluorescence Quenching
Objective: To determine if a test compound is quenching the fluorescence of the probe.
Materials:
-
Test compound
-
Fluorescent probe used in the primary assay
-
Assay buffer
-
Microplate reader with fluorescence detection
Method:
-
Prepare a solution of the fluorescent probe in the assay buffer at the same concentration used in the primary assay.
-
Prepare a serial dilution of the test compound.
-
In the wells of a microplate, mix the fluorescent probe solution with the diluted test compound.
-
Include control wells with the fluorescent probe and assay buffer only.
-
Incubate for the same duration as the primary assay.
-
Measure the fluorescence intensity. A dose-dependent decrease in fluorescence indicates quenching.
Data Presentation
Table 1: Common Interfering Compounds in HTS
| Compound Class | Mechanism of Interference | Typical Concentration Range for Interference |
| Aromatic, conjugated systems | Autofluorescence, Quenching | 1-50 µM |
| Quinones | Quenching, Redox Cycling | 5-100 µM |
| Flavonoids | Autofluorescence | 10-100 µM |
| Tannins | Quenching | 10-200 µM |
Note: The concentration at which a compound interferes can vary significantly depending on the specific assay conditions and the compound's properties.
Visualizations
Caption: Mechanisms of autofluorescence and fluorescence quenching.
Caption: A logical workflow for troubleshooting fluorescence assay interference.
References
- 1. mdpi.com [mdpi.com]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Netzahualcoyonol Synergistic Studies
This technical support center provides guidance for researchers refining Netzahualcoyonol dosages for synergistic studies. The following FAQs, troubleshooting guides, and protocols are based on a hypothetical model where this compound is an inhibitor of the PI3K/Akt signaling pathway and is being studied in combination with a standard chemotherapeutic agent, "Compound S" (a DNA-damaging agent), for enhanced anti-cancer effects.
Frequently Asked Questions (FAQs)
Q1: How do I determine the appropriate starting dosage range for this compound in a new cell line?
A1: Before assessing synergy, you must first determine the half-maximal inhibitory concentration (IC50) for this compound and its synergistic partner (Compound S) individually in your target cell line. We recommend a dose-response experiment using a broad range of concentrations (e.g., 0.01 µM to 100 µM) and a standard cell viability assay (see Protocol 1). The synergistic studies should then be designed around the IC50 values, typically using concentrations at, above, and below the calculated IC50.
Q2: What is the most common method for evaluating synergy between this compound and another compound?
A2: The most widely accepted method is the checkerboard assay combined with the Chou-Talalay method to calculate a Combination Index (CI). A CI value of < 1 indicates synergy, a CI = 1 indicates an additive effect, and a CI > 1 indicates antagonism. This method allows for the testing of multiple concentration ratios in a single experiment to identify the most effective synergistic combination.
Q3: Can this compound be combined with compounds other than DNA-damaging agents?
A3: Yes. Since this compound is hypothesized to inhibit the PI3K/Akt pro-survival pathway, it has strong potential for synergy with compounds that induce cell stress or apoptosis through different mechanisms. This includes other kinase inhibitors, apoptosis inducers (e.g., BCL-2 inhibitors), or metabolic pathway inhibitors. The key is to target distinct but complementary pathways to overcome cellular resistance mechanisms.
Troubleshooting Guides
Problem 1: My Combination Index (CI) values indicate antagonism or additivity, but I expected synergy.
-
Possible Cause 1: Incorrect IC50 Values. The synergy experiments are highly dependent on accurate single-agent IC50 values. Re-run your single-agent dose-response curves to confirm the IC50 for both this compound and Compound S in your specific cell line and experimental conditions.
-
Possible Cause 2: Inappropriate Concentration Ratios. Synergy may only occur at specific molar ratios. The standard checkerboard assay tests a fixed ratio based on the IC50s. Consider running a non-fixed ratio design where concentrations are chosen more broadly around the IC50 values.
-
Possible Cause 3: Drug Incubation Time. The timing of drug addition and the duration of incubation are critical. The peak effect of this compound (a signaling inhibitor) may occur at a different time than that of Compound S (a DNA-damaging agent). Try sequential dosing (e.g., pre-treating with this compound for 6-12 hours before adding Compound S) to sensitize the cells.
-
Possible Cause 4: Cell Line Resistance. The chosen cell line may have intrinsic or acquired resistance mechanisms that circumvent the combined pathway inhibition. Confirm the expression and activity of the PI3K/Akt pathway in your cell line using Western blotting.
Problem 2: I'm observing high levels of cytotoxicity in my control wells or inconsistent results across replicates.
-
Possible Cause 1: Solvent Toxicity. Ensure the final concentration of the drug solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically < 0.5%).
-
Possible Cause 2: Cell Seeding Inconsistency. Uneven cell seeding can lead to high variability. Ensure you have a single-cell suspension and that cells are evenly distributed in the microplate. Allow cells to adhere and stabilize for 12-24 hours before adding any compounds.
-
Possible Cause 3: Assay Interference. The chemical properties of this compound may interfere with your viability assay (e.g., colorimetric interference with MTT reagent). Run a control with the highest concentration of this compound in cell-free media to check for any direct reaction with the assay reagent.
Quantitative Data Summary
The following tables represent hypothetical data for this compound and Compound S in the "MCF-7" breast cancer cell line after a 72-hour incubation period.
Table 1: Single-Agent IC50 Values
| Compound | IC50 (µM) | 95% Confidence Interval |
|---|---|---|
| This compound | 5.2 | 4.8 - 5.6 |
| Compound S | 1.8 | 1.6 - 2.1 |
Table 2: Combination Index (CI) Values at a Fixed Molar Ratio (this compound:Compound S = 5.2:1.8)
| Fraction Affected (Fa)* | Combination Index (CI) | Synergy Interpretation |
|---|---|---|
| 0.25 (25% cell death) | 0.85 | Slight Synergy |
| 0.50 (50% cell death) | 0.62 | Synergy |
| 0.75 (75% cell death) | 0.41 | Strong Synergy |
| 0.90 (90% cell death) | 0.35 | Very Strong Synergy |
*Fa represents the fraction of cells affected (inhibited) by the drug combination.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Cell Viability Assay
-
Cell Seeding: Seed 5,000 cells/well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound (or Compound S) in culture media, ranging from 0.01 µM to 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Drug Treatment: Remove old media from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Checkerboard Assay for Synergy Assessment
-
Plate Setup: Seed cells as described in Protocol 1.
-
Drug Dilution Plate: Prepare a separate 96-well "master" plate. In rows (A-H), prepare 2x serial dilutions of this compound starting from 4x its IC50. In columns (1-12), prepare 2x serial dilutions of Compound S starting from 4x its IC50. Include single-agent and no-drug controls.
-
Drug Addition: Add 50 µL from each well of the master plate to the corresponding well of the cell plate (which already contains 100 µL of media), resulting in a final volume of 150 µL. This creates a matrix of concentration combinations.
-
Incubation & Analysis: Incubate for 72 hours and perform the MTT assay as described above.
-
CI Calculation: Use software like CompuSyn to input the cell viability data for each drug combination. The software will calculate the Combination Index (CI) at different effect levels (Fa) to determine synergy, additivity, or antagonism.
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting Akt.
Caption: Experimental workflow for a this compound synergy study.
Validation & Comparative
A Comparative Analysis of the Antibacterial Activities of Netzahualcoyonol and Netzahualcoyone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial properties of two natural compounds, Netzahualcoyonol and its derivative, Netzahualcoyone. Both compounds, isolated from plants of the Celastraceae family, have demonstrated significant potential as antibacterial agents, particularly against Gram-positive bacteria. This document summarizes their antibacterial efficacy, details the experimental protocols for their evaluation, and explores their known mechanisms of action.
Quantitative Comparison of Antibacterial Activity
The antibacterial potency of this compound and Netzahualcoyone has been primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains. The available data indicates that both compounds exhibit potent activity against clinically relevant Gram-positive pathogens.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus | 1.56 - 25.0[1][2] | 25.0 - 400.0[1][2] |
| Staphylococcus saprophyticus | 1.56 - 25.0[1] | 25.0 - 400.0[1] | |
| Bacillus subtilis | 1.56 - 25.0[1] | 25.0 - 400.0[1] | |
| Netzahualcoyone | Staphylococcus aureus | 1.5 - 1.6 | Not explicitly stated |
| Bacillus subtilis | 0.625 - 1.25 | Not explicitly stated | |
| Escherichia coli | >200 | Not explicitly stated |
Note: The provided data for this compound and Netzahualcoyone are sourced from different studies. A direct head-to-head comparison under identical experimental conditions is not currently available in the reviewed literature.
Mechanism of Action
Netzahualcoyone: The primary antibacterial mechanism of Netzahualcoyone is the inhibition of the bacterial respiratory chain.[1] This targeted disruption of cellular energy metabolism is a key strategy in the development of new antibiotics. By interfering with the electron transport chain, Netzahualcoyone effectively halts the production of ATP, leading to bacterial cell death.
This compound: While this compound has been shown to have potent bacteriostatic and bactericidal effects, as well as antibiofilm activity against Gram-positive pathogens, its precise mechanism of action has not been fully elucidated in the available literature.[1][2] Its structural similarity to Netzahualcoyone suggests a potential for a similar mechanism involving the disruption of cellular respiration, but further investigation is required to confirm this.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antibacterial properties of these compounds.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of a compound against a panel of bacterial strains.
Materials:
-
Test compound (this compound or Netzahualcoyone) stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial cultures in the logarithmic growth phase, adjusted to a 0.5 McFarland standard
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
Procedure:
-
Preparation of Compound Dilutions: Dispense 50 µL of CAMHB into wells 2-12 of a 96-well plate. Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Controls: Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).
-
Inoculation: Dilute the 0.5 McFarland bacterial suspension 1:100 in CAMHB. Add 50 µL of the diluted bacterial suspension to wells 1-11. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Assessment of Bacterial Respiration Inhibition
This protocol provides a method to assess the inhibitory effect of a compound on bacterial oxygen consumption.
Materials:
-
Bacterial cell suspension in a suitable buffer (e.g., phosphate-buffered saline with a carbon source)
-
Oxygen electrode or sensor
-
Sealed reaction vessel
-
Test compound solution
Procedure:
-
Baseline Measurement: Add a known volume of the bacterial cell suspension to the reaction vessel and allow the baseline rate of oxygen consumption to stabilize.
-
Compound Addition: Add a specific concentration of the test compound (or a vehicle control) to the vessel.
-
Data Recording: Continuously record the oxygen concentration over time to determine the rate of oxygen consumption.
-
Data Analysis: Calculate the rate of oxygen consumption before and after the addition of the compound. The inhibitory effect is expressed as the percentage reduction in the oxygen consumption rate compared to the control.
Visualizations
Caption: Workflow for evaluating antibacterial activity.
Caption: Inhibition of bacterial respiratory chain.
References
Netzahualcoyonol: A Comparative Analysis of a Promising Natural Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Natural products have historically been a rich source of new therapeutics, and among them, Netzahualcoyonol, a triterpenoid (B12794562) quinone methide, has demonstrated considerable potential. This guide provides a comparative analysis of this compound's antibacterial properties against other well-known natural compounds, supported by experimental data and detailed methodologies.
Comparative Antibacterial Efficacy
This compound, isolated from plants of the Celastraceae family, exhibits potent activity primarily against Gram-positive bacteria.[1] Its efficacy, as measured by the Minimum Inhibitory Concentration (MIC), is comparable to or greater than several other natural antibacterial compounds. A lower MIC value indicates a higher potency of the antimicrobial agent.
| Compound | Class | Target Organism(s) | MIC Range (µg/mL) | Reference(s) |
| This compound | Triterpenoid Quinone Methide | Staphylococcus aureus, Staphylococcus saprophyticus, Bacillus subtilis | 1.56 - 25.0 | [1] |
| Curcumin | Polyphenol | Staphylococcus aureus | 125 - 256 | [2][3][4] |
| Tea Tree Oil | Terpenoid-rich Essential Oil | Staphylococcus aureus | 200 - 8000 (0.02% - 0.8% v/v) | [5][6] |
| Terpinen-4-ol | Monoterpenoid | Staphylococcus aureus | 2500 (0.25% v/v) | [1][7][8] |
| Quercetin | Flavonoid | Staphylococcus aureus (MRSA) | 176 - 500 | [1][9] |
| Eugenol (B1671780) | Phenylpropanoid | Staphylococcus aureus (MRSA & MSSA) | 100 - 400 (0.01% - 0.04% v/v) | [2][6] |
| Penicillin G | β-Lactam | Staphylococcus aureus (susceptible strains) | 0.4 - 24 | [10] |
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Natural Antibacterial Compounds against Staphylococcus aureus. This table summarizes the MIC values of this compound and other selected natural compounds, providing a quantitative comparison of their antibacterial potency.
Mechanism of Action: Inhibition of Bacterial Respiration
This compound's primary mode of action is the inhibition of the bacterial respiratory chain, a critical pathway for energy production in bacteria.[4] Specifically, it is proposed to target NADH:ubiquinone oxidoreductase (Complex I), the first and largest enzyme complex in the electron transport chain. By disrupting this essential process, this compound effectively halts cellular energy metabolism, leading to bacterial growth inhibition and death.
Caption: Inhibition of the bacterial electron transport chain by this compound.
Synergistic Potential
An important aspect of antimicrobial drug development is the potential for synergistic interactions with existing antibiotics. This compound has been shown to exhibit a synergistic effect when combined with β-lactam and aminoglycoside antibiotics. This suggests that this compound could be used in combination therapies to enhance the efficacy of current antibiotics, potentially overcoming resistance mechanisms and reducing required dosages.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (e.g., this compound) stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Compound Dilutions:
-
Dispense 50 µL of CAMHB into wells 2-12 of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Adjust the bacterial culture to a 0.5 McFarland standard.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial suspension to wells 1-11.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.
-
Caption: Experimental workflow for MIC determination.
Checkerboard Assay for Synergy Testing
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Stock solutions of two test compounds (Agent A and Agent B)
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
Procedure:
-
Preparation of Compound Dilutions:
-
Agent A is serially diluted along the x-axis (columns) and Agent B is serially diluted along the y-axis (rows) of a 96-well plate.
-
-
Inoculation:
-
Each well is inoculated with a standardized bacterial suspension.
-
-
Incubation:
-
The plate is incubated under appropriate conditions.
-
-
Data Analysis:
-
The MIC of each compound alone and in combination is determined.
-
The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that shows growth inhibition using the following formula: FIC Index = FIC of Agent A + FIC of Agent B where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4: Additive or Indifference
-
4: Antagonism
-
-
Conclusion
This compound presents a compelling profile as a natural antibacterial compound, particularly against Gram-positive pathogens. Its potent activity, unique mechanism of action targeting the bacterial respiratory chain, and synergistic potential with existing antibiotics highlight its promise for further investigation and development as a novel therapeutic agent in the fight against antimicrobial resistance. The provided experimental protocols offer a framework for researchers to further explore the antibacterial properties of this and other natural compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Eugenol: A Phyto-Compound Effective against Methicillin-Resistant and Methicillin-Sensitive Staphylococcus aureus Clinical Strain Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Composition, Antibacterial Properties and Mechanism of Action of Essential Oil from Clove Buds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Assessment of eugenol inhibitory effect on biofilm formation and biofilm gene expression in methicillin resistant Staphylococcus aureus clinical isolates in Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eugenol Reduces the Expression of Virulence-Related Exoproteins in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biologydiscussion.com [biologydiscussion.com]
- 9. ijeab.com [ijeab.com]
- 10. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
The Search for Synergy: A Guide to Evaluating Potentiators of β-Lactam Antibiotics
The rise of antibiotic resistance is a critical global health challenge, rendering many established treatments ineffective.[1] For decades, β-lactam antibiotics have been a cornerstone of antibacterial therapy, but their efficacy is increasingly compromised by resistance mechanisms, particularly in pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[2][3] A promising strategy to combat this is the use of synergistic compounds that can restore the activity of these life-saving drugs. This guide provides researchers, scientists, and drug development professionals with a framework for evaluating the synergistic potential of novel compounds, such as the hypothetical "Netzahualcoyonol," with β-lactam antibiotics.
Evaluating Synergistic Activity: A Comparative Analysis
The primary goal in assessing synergy is to determine if the combined effect of two or more drugs is greater than the sum of their individual effects.[4][5] A quantitative analysis is crucial for an objective comparison of a new compound's performance against established alternatives. The Fractional Inhibitory Concentration Index (FICI) is a widely accepted metric for quantifying antimicrobial synergy.[6][7][8]
Quantitative Data Summary
The following table provides a template for presenting the synergistic activity of a hypothetical compound, "this compound," in combination with a β-lactam antibiotic against a resistant bacterial strain.
| Antibiotic Combination | Bacterial Strain | MIC of β-Lactam Alone (µg/mL) | MIC of this compound Alone (µg/mL) | MIC of β-Lactam in Combination (µg/mL) | MIC of this compound in Combination (µg/mL) | FICI | Interpretation |
| Oxacillin + this compound | MRSA ATCC 43300 | 256 | 128 | 16 | 32 | 0.3125 | Synergy |
| Cefmetazole + this compound | MRSA Clinical Isolate | 512 | 128 | 32 | 32 | 0.3125 | Synergy |
Note: The data presented in this table is hypothetical and for illustrative purposes only. FICI is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[7][9] An FICI of ≤ 0.5 is generally considered synergistic.[6][7]
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the validation of synergistic effects. The following are key protocols cited in the evaluation of antibiotic synergy.
Checkerboard Microdilution Assay
The checkerboard assay is a common in vitro method to assess the synergistic effects of two antimicrobial agents.[6]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of two compounds alone and in combination to calculate the Fractional Inhibitory Concentration Index (FICI).
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of the β-lactam antibiotic and the test compound (e.g., this compound)
Procedure:
-
Preparation of Drug Dilutions: A two-dimensional array of serial dilutions is prepared for both the β-lactam antibiotic and the test compound in the 96-well plate. The concentrations typically range from sub-inhibitory to supra-inhibitory levels.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
Calculation of FICI: The FICI is calculated using the formula mentioned above. The interpretation of the FICI value is as follows:
Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic effects of antimicrobial combinations over time.
Objective: To assess the rate of bacterial killing by a combination of antimicrobial agents compared to the individual agents.
Procedure:
-
Preparation of Cultures: Bacterial cultures are grown to a specific logarithmic phase and diluted.
-
Addition of Antimicrobials: The antimicrobial agents are added to the bacterial cultures at specific concentrations (e.g., at their MIC or sub-MIC levels, both alone and in combination).
-
Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar (B569324) plates.
-
Colony Counting: After incubation, the number of viable colonies (CFU/mL) is determined.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each condition. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent.
Visualizing Experimental and Logical Frameworks
Diagrams are essential for representing complex workflows and biological pathways in a clear and concise manner.
Caption: Workflow for assessing antibiotic synergy using the checkerboard method.
Hypothetical Mechanism of Synergistic Action
The synergistic effect of a compound with a β-lactam antibiotic can arise from various mechanisms. A common mechanism is the inhibition of β-lactamase, an enzyme produced by resistant bacteria that inactivates β-lactam antibiotics.[10] Another possibility is the disruption of the bacterial cell wall, increasing its permeability to the β-lactam antibiotic.
Caption: Hypothetical inhibition of β-lactamase by this compound.
By following these standardized protocols and presenting data in a clear, comparative format, researchers can effectively evaluate and communicate the potential of novel compounds to act as β-lactam synergizers, contributing to the critical effort of overcoming antibiotic resistance.
References
- 1. Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of β-Lactams against Methicillin-Resistant Staphylococcus aureus (MRSA) Using Octyl Gallate, a Food-Grade Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marked Potentiation of Activity of β-Lactams against Methicillin-Resistant Staphylococcus aureus by Corilagin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergism and antagonism in double beta-lactam antibiotic combinations. | Semantic Scholar [semanticscholar.org]
- 5. Mechanism of Synergistic Effects of β-Lactam Antibiotic Combinations on Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fractional inhibitory concentration index of combinations of antibacterial agents against cariogenic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The fractional inhibitory concentration (FIC) index as a measure of synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of Netzahualcoyonol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Netzahualcoyonol, a quinone methyl triterpene isolated from the roots of Salacia multiflora, has demonstrated notable antibacterial and antibiofilm properties. While its mechanism of action in mammalian cells is not yet fully elucidated, its chemical classification as a quinone methyl triterpene provides a strong foundation for predicting its molecular interactions and cellular effects. This guide offers a comparative analysis of the likely mechanisms of this compound, drawing parallels with the well-characterized triterpenoids Celastrol and Pristimerin, and the diterpenoid Triptolide.
Proposed Mechanism of Action for this compound
Based on its chemical structure, this compound is predicted to exert its biological effects through two primary mechanisms common to quinone-containing compounds and triterpenoids:
-
Induction of Oxidative Stress and Cellular Damage: The quinone moiety can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This surge in ROS can cause significant oxidative stress, damaging cellular components like DNA, lipids, and proteins, ultimately triggering apoptotic cell death.
-
Modulation of Inflammatory Signaling Pathways: Triterpenoids are well-documented modulators of key inflammatory signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By interfering with these pathways, this compound could potentially exhibit anti-inflammatory and cytotoxic activities.
Comparative Analysis with Alternative Compounds
To provide a clearer perspective on the potential activities of this compound, this guide compares its predicted mechanisms with those of Celastrol, Pristimerin, and Triptolide, for which extensive experimental data are available.
Cytotoxicity Profile
The cytotoxic effects of these compounds have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cell Line | IC50 (µM) | Duration (h) | Citation |
| This compound | HepG2 (Liver Cancer) | 1.95 | Not Specified | |
| Pristimerin | H1299 (Lung Cancer) | 2.2 ± 0.34 | Not Specified | [1] |
| HT1080 (Fibrosarcoma) | 0.16 | 24 | [2][3] | |
| HT1080 (Fibrosarcoma) | 0.13 | 48 | [2][3] | |
| Human Fibroblasts | 0.59 | 24 | [2][3] | |
| Human Fibroblasts | 0.32 | 48 | [2][3] | |
| MNNG (Osteosarcoma) | 0.8-0.9 | 24 | [2] | |
| 143B (Osteosarcoma) | 0.5-0.6 | 24 | [2] | |
| MNNG (Osteosarcoma) | 0.3-0.4 | 48 | [2] | |
| 143B (Osteosarcoma) | 0.3-0.4 | 48 | [2] | |
| Human Osteoblasts | ≥0.5 | 24 and 48 | [2] | |
| Celastrol | 786-O (Renal Cancer) | 0.25 - 2.0 | 12, 24, 48 | [4] |
| B16F10 (Melanoma) | Dose-dependent | 24 | [5] | |
| 4T1 (Breast Cancer) | Dose-dependent | 24 | [5] | |
| MBA-MB-231 (Breast Cancer) | Dose-dependent | 24 | [5] | |
| MCF-7 (Breast Cancer) | Dose-dependent | 24 | [5] | |
| H1650 (Lung Cancer) | Dose-dependent | 24, 48, 72 | [6] | |
| H2228 (Lung Cancer) | Dose-dependent | 24, 48, 72 | [6] | |
| H1975 (Lung Cancer) | Dose-dependent | 24, 48, 72 | [6] | |
| HeLa (Cervical Cancer) | 1, 10, 100 | 48 | [7] |
Modulation of Signaling Pathways
Celastrol, Pristimerin, and Triptolide have been shown to modulate the NF-κB and MAPK signaling pathways, which are critical in cell survival, proliferation, and inflammation.
| Compound | Pathway | Effect | Cell Line/Model | Key Findings | Citation |
| Celastrol | NF-κB | Inhibition | Multiple Myeloma Cells | Suppressed constitutive NF-κB activation by inhibiting IKK phosphorylation.[8] | [8] |
| NF-κB | Inhibition | Ovarian Cancer Cells | Blocked canonical NF-κB pathway by inhibiting IκBα phosphorylation and degradation.[9] | [9] | |
| NF-κB | Inhibition | Astrocytes | Suppressed Poly(I:C)-induced NF-κB activation.[10] | [10] | |
| NF-κB | Inhibition | RAW264.7 Macrophages | Inhibited IKK activity.[11] | [11] | |
| STAT3 | Inhibition | Multiple Myeloma Cells | Inhibited constitutive and IL-6-induced STAT3 activation.[8] | [8] | |
| Pristimerin | NF-κB | Inhibition | Pancreatic Cancer Cells | Inhibited pro-survival Akt/NF-κB/mTOR signaling.[12] | [12] |
| Akt/mTOR | Inhibition | Pancreatic Cancer Cells | Inhibited pro-survival Akt/NF-κB/mTOR signaling.[12] | [12] | |
| MAPK | Activation | THP-1 Cells | Activated p38 MAPK and MEK/ERK phosphorylation.[13] | [13] | |
| Triptolide | NF-κB | Inhibition | Various Inflammatory Models | Inhibits NF-κB signaling pathway.[14] | [14] |
| MAPK | Inhibition | Acute Lung Injury Model | Inhibited phosphorylation of p38, JNK, and ERK.[14] | [14] | |
| MAPK | Activation | PMA-treated THP-1 cells | Activated MAPK pathway.[13] | [13] |
Experimental Protocols
Validation of the mechanism of action for compounds like this compound involves a series of well-established experimental protocols.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the test compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., phospho-p65, p65, phospho-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways that may be modulated by this compound and its comparators.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the MAPK/ERK signaling pathway.
Caption: Proposed intrinsic pathway of apoptosis induction.
Conclusion
While direct experimental validation of this compound's mechanism of action in mammalian cells is still required, its classification as a quinone methyl triterpene provides a strong basis for predicting its cellular effects. By comparing its potential activities with well-studied compounds like Celastrol, Pristimerin, and Triptolide, researchers can design targeted experiments to elucidate its precise molecular interactions and therapeutic potential. The provided experimental protocols and pathway diagrams serve as a foundational resource for initiating these critical investigations.
References
- 1. Pristimerin induces apoptosis and inhibits proliferation, migration in H1299 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Pristimerin inhibits the proliferation of HT1080 fibrosarcoma cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celastrol Attenuates Lipid Accumulation and Stemness of Clear Cell Renal Cell Carcinoma via CAV-1/LOX-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A celastrol-based nanodrug with reduced hepatotoxicity for primary and metastatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Celastrol inhibit the proliferation, invasion and migration of human cervical HeLa cancer cells through down‐regulation of MMP‐2 and MMP‐9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celastrol inhibits proliferation and induces chemosensitization through down-regulation of NF-κB and STAT3 regulated gene products in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celastrol inhibits migration and invasion through blocking the NF-κB pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Celastrol suppresses expression of adhesion molecules and chemokines by inhibiting JNK-STAT1/NF-κB activation in poly(I:C)-stimulated astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pristimerin, a quinonemethide triterpenoid, induces apoptosis in pancreatic cancer cells through the inhibition of pro-survival Akt/NF-κB/mTOR signaling proteins and anti-apoptotic Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Netzahualcoyonol and Related Triterpenoids on Cancer Cell Lines
A detailed analysis of the cytotoxic effects of Netzahualcoyonol, a quinone-methide triterpene, reveals its potential as a selective anticancer agent. While specific data on a wide range of cell lines for this compound is limited, a comparative look at structurally similar compounds provides valuable insights into its probable efficacy and mechanism of action against various cancer types.
This compound, isolated from Salacia multiflora, has demonstrated notable cytotoxicity against the human liver cancer cell line HepG2, with a half-maximal inhibitory concentration (IC50) of 1.95 µM. Importantly, it exhibits low toxicity towards the normal African green monkey kidney cell line, Vero, suggesting a degree of selectivity for cancer cells. To contextualize the potential of this compound, this guide provides a comparative analysis with other well-studied quinone-methide triterpenes—pristimerin, maytenin, and celastrol—across a spectrum of cancer cell lines.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and related quinone-methide triterpenes are summarized in the table below. The IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, are presented for various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HepG2 | Liver Cancer | 1.95 |
| Vero | Normal Kidney | Low Toxicity | |
| Pristimerin | HCT-116 | Colon Cancer | 1.22 |
| SW-620 | Colon Cancer | 1.04 | |
| COLO-205 | Colon Cancer | 0.84 | |
| LNCaP | Prostate Cancer | ~1.25 (55% inhibition) | |
| PC-3 | Prostate Cancer | ~1.25 (47% inhibition) | |
| SKBR3 | Breast Cancer | 2.40 | |
| Maytenin | SCC9 | Head and Neck Squamous Cell Carcinoma | 1.8 |
| SCC25 | Head and Neck Squamous Cell Carcinoma | 2.1 | |
| FaDu | Head and Neck Squamous Cell Carcinoma | 2.5 | |
| Detroit 562 | Head and Neck Squamous Cell Carcinoma | 2.3 | |
| Celastrol | HCT-116 | Colon Cancer | 5.56 (24h), 4.10 (48h), 3.20 (72h) |
| LN-405 | Glioblastoma | 6.77 | |
| T98G | Glioblastoma | 9.11 |
Experimental Protocols
The evaluation of cytotoxicity for these compounds typically involves the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a controlled environment (37°C, 5% CO₂).
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentrations and fitting the data to a dose-response curve.
Netzahualcoyonol: A Comparative Analysis of its Efficacy Against Gram-Positive Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Netzahualcoyonol, a naturally derived quinone-methide triterpenoid, and its efficacy against several Gram-positive bacterial strains. This compound, isolated from the roots of Salacia multiflora, has demonstrated notable antibacterial, antibiofilm, and synergistic properties. This document synthesizes the available experimental data to offer a comparative perspective on its potential as a novel antimicrobial agent.
Executive Summary
This compound exhibits significant bacteriostatic and bactericidal activity against Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus saprophyticus, and Bacillus subtilis.[1][2] Furthermore, it has been reported to disrupt biofilms of S. aureus and acts synergistically with conventional antibiotics such as β-lactams and aminoglycosides.[1][2] While specific data on its efficacy against a broad range of antibiotic-resistant strains is limited in publicly available literature, its activity against Gram-positive pathogens, coupled with a favorable preliminary safety profile, marks it as a compound of interest for further investigation. The primary mechanism of action for the broader class of quinone-methide triterpenoids is believed to be the inhibition of the bacterial respiratory chain.
Comparative Antimicrobial Activity
Quantitative data on the antimicrobial activity of this compound is primarily available as a range of Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC). For comparison, the MICs of commonly used antibiotics against reference strains are also provided.
Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) |
| Staphylococcus aureus | 1.56 - 25.0 | 25.0 - 400.0 |
| Staphylococcus saprophyticus | 1.56 - 25.0 | 25.0 - 400.0 |
| Bacillus subtilis | 1.56 - 25.0 | 25.0 - 400.0 |
| Data sourced from a 2022 study on this compound's activity against Gram-positive pathogens.[1][2] |
Table 2: Comparative MIC Values of Standard Antibiotics
| Bacterial Strain | Vancomycin MIC (µg/mL) | Ampicillin MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.5 - 2 | 0.12 - 0.5 | 0.25 - 0.5 |
| Staphylococcus saprophyticus ATCC 15305 | 1 - 2 | Not available | Not available |
| Bacillus subtilis ATCC 6633 | ~7.85 | Not available | Not available |
Note: The MIC values for comparator antibiotics are compiled from various sources and may vary depending on the specific testing conditions.
Synergistic and Antibiofilm Potential
Studies indicate that this compound has a synergistic effect when combined with β-lactam and aminoglycoside antibiotics.[1][2] This suggests its potential use in combination therapies to enhance the efficacy of existing antibiotics and possibly overcome resistance. Additionally, this compound has been shown to disrupt biofilms formed by Staphylococcus aureus.[1][2] Quantitative data, such as Fractional Inhibitory Concentration (FIC) indices for synergy and Minimum Biofilm Eradication Concentration (MBEC) values, are not yet available in the reviewed literature.
Proposed Mechanism of Action
The antibacterial mechanism of this compound is likely similar to that of other quinone-methide triterpenoids, which involves the inhibition of the bacterial respiratory chain. This disruption of cellular energy metabolism is a key target for antibiotic development.
Caption: Proposed mechanism of this compound via inhibition of the bacterial electron transport chain.
Experimental Protocols
The following are generalized protocols for the key experiments cited. The specific details of the protocols used in the studies on this compound are not fully available.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination (Broth Microdilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).
Caption: Workflow for MIC and MBC determination.
Protocol Steps:
-
Preparation of Antimicrobial Dilutions: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial cultures are grown to the logarithmic phase and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: The wells of the microtiter plate are inoculated with the diluted bacterial suspension and incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an appropriate agar medium. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate.
Synergy Testing (Checkerboard Assay)
This assay is used to evaluate the interaction between two antimicrobial agents.
Protocol Steps:
-
Plate Setup: In a 96-well plate, serial dilutions of this compound are made along the x-axis, and serial dilutions of a second antibiotic (e.g., a β-lactam or aminoglycoside) are made along the y-axis.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and the plate is incubated.
-
Data Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction (synergy, additive, or antagonism).
Antibiofilm Activity (Crystal Violet Assay)
This method quantifies the ability of a compound to inhibit biofilm formation or eradicate existing biofilms.
Protocol Steps:
-
Biofilm Formation: A bacterial suspension is added to the wells of a microtiter plate and incubated to allow for biofilm formation.
-
Treatment: The planktonic cells are removed, and the biofilms are treated with different concentrations of this compound.
-
Staining: The wells are washed, and the remaining adherent biofilm is stained with a 0.1% crystal violet solution.
-
Quantification: The bound crystal violet is solubilized (e.g., with 30% acetic acid), and the absorbance is measured to quantify the biofilm biomass.
Cytotoxicity Assay (MTT Assay on Vero Cells)
This assay assesses the potential toxicity of the compound to mammalian cells.
Protocol Steps:
-
Cell Seeding: Vero cells (or another suitable cell line) are seeded in a 96-well plate and allowed to adhere.
-
Treatment: The cells are treated with various concentrations of this compound.
-
MTT Addition: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan (B1609692) Solubilization and Measurement: The formazan crystals formed by viable cells are solubilized, and the absorbance is measured. The cell viability is calculated relative to untreated control cells.
Conclusion
This compound is a promising natural product with demonstrated in vitro activity against Gram-positive bacteria. Its antibiofilm and synergistic properties further enhance its potential as a lead compound for the development of new antibacterial therapies. However, to fully assess its clinical potential, further research is required to:
-
Determine its efficacy against a wider range of clinically relevant, antibiotic-resistant bacterial strains.
-
Obtain specific quantitative data on its synergistic and antibiofilm activities.
-
Elucidate the precise molecular targets within the bacterial respiratory chain.
-
Conduct in vivo efficacy and safety studies.
This guide provides a foundation for researchers and drug development professionals to understand the current state of knowledge on this compound and to identify key areas for future investigation.
References
Netzahualcoyonol: A Comparative Analysis of In Vitro Efficacy
An Examination of Current Preclinical Evidence and Future Directions
Netzahualcoyonol, a bioactive compound isolated from the roots of Salacia multiflora (Lam.) DC., has emerged as a promising candidate for the development of new therapeutic agents.[1] This guide provides a comprehensive comparison of the available in vitro data on this compound, detailing its antimicrobial and cytotoxic effects. In the absence of in vivo studies, this document contextualizes the existing findings with detailed experimental protocols and explores potential signaling pathways that may underpin its biological activity, offering a roadmap for future research.
Quantitative Analysis of In Vitro Activity
The current body of research on this compound is primarily focused on its in vitro effects against Gram-positive bacteria and its concurrent cytotoxicity profile. These findings are summarized below.
Table 1: Antibacterial Activity of this compound
| Parameter | Concentration Range (µg/mL) | Bacterial Type |
| Bacteriostatic Effect | 1.56 - 25.0 | Gram-positive bacteria |
| Bactericidal Effect | 25.0 - 400.0 | Gram-positive bacteria |
Data sourced from a study on this compound isolated from Salacia multiflora roots.[1]
Table 2: Cytotoxicity and Selectivity Index of this compound
| Target Organism | Selectivity Index (SI) |
| S. aureus | 2.56 |
| S. saprophyticus | 20.56 |
| Bacillus subtilis | 1.28 |
The Selectivity Index is a ratio of the cytotoxic concentration to the bioactive concentration, indicating the compound's specificity for bacterial cells over host cells. A higher SI is generally desirable.[1]
Experimental Protocols
The following are detailed methodologies representative of the key in vitro experiments conducted to assess the bioactivity of natural products like this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of bacteriostatic activity. The broth microdilution method is a common technique for determining MIC.
-
Preparation of Bacterial Inoculum: A standardized suspension of the target Gram-positive bacteria (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution of this compound: this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells (no compound) are included. The plate is then incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Protocol 2: Antibiofilm Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to disrupt or inhibit the formation of biofilms, which are structured communities of bacterial cells.
-
Biofilm Formation: A bacterial suspension is added to the wells of a 96-well plate and incubated for a period (e.g., 24 hours) to allow for biofilm formation on the well surfaces.
-
Treatment: Non-adherent (planktonic) bacteria are removed, and a solution of this compound at various concentrations is added to the wells containing the established biofilms. The plate is incubated for a further period.
-
Staining: The wells are washed to remove non-adherent cells and the remaining biofilm is stained with a 0.1% crystal violet solution.
-
Quantification: Excess stain is washed away, and the stain that has been taken up by the biofilm is solubilized with a solvent (e.g., ethanol (B145695) or acetic acid). The absorbance of the solubilized stain is measured using a microplate reader, with lower absorbance indicating biofilm disruption.
Protocol 3: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and, conversely, cytotoxicity.
-
Cell Seeding: A suspension of a relevant mammalian cell line is seeded into a 96-well plate and incubated to allow for cell attachment and growth.
-
Compound Exposure: The culture medium is replaced with medium containing various concentrations of this compound. The cells are then incubated for a specified exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm). A decrease in absorbance in treated wells compared to control wells indicates a reduction in cell viability and thus, cytotoxicity.
Visualizing Workflows and Potential Mechanisms
To better understand the process of evaluating natural products and the potential mechanisms of action, the following diagrams illustrate a generalized experimental workflow and a hypothetical signaling pathway.
Caption: Generalized workflow for the in vitro screening of natural products.
Caption: A potential signaling pathway for natural product-induced cytotoxicity.
Comparison and Future Outlook: In Vitro vs. In Vivo
The available in vitro data for this compound is a critical first step in its evaluation as a potential therapeutic agent. These studies demonstrate its biological activity in a controlled laboratory setting, providing essential information on its potency and selectivity.[1] However, the translation of these findings to a complex living organism requires in vivo studies.
In vitro studies offer the advantages of high-throughput screening, cost-effectiveness, and the ability to elucidate specific cellular mechanisms. They are indispensable for initial lead identification and optimization.
In vivo studies , on the other hand, are necessary to understand a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics in a whole organism. They are crucial for assessing efficacy in a disease model, evaluating potential toxicity to various organs, and determining a therapeutic window.
For this compound, the promising in vitro antibacterial activity and selectivity warrant progression to in vivo models of bacterial infection. Such studies would be essential to determine if the compound can achieve therapeutic concentrations at the site of infection without causing undue toxicity to the host. Furthermore, while the cytotoxic effects were evaluated in vitro, in vivo toxicology studies are required to understand its safety profile comprehensively.
References
A Comparative Analysis of Netzahualcoyonol and Traditional Antibiotics Against Gram-Positive Pathogens
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant Gram-positive bacteria presents a significant challenge to global health. This guide provides a detailed comparison of Netzahualcoyonol, a novel natural product, with established traditional antibiotics for the treatment of Gram-positive infections. The following sections present quantitative data on their efficacy, detailed experimental protocols, and visualizations of their mechanisms of action to support further research and development in this critical area.
Data Presentation: In Vitro Efficacy
The in vitro activity of this compound and a selection of traditional antibiotics against common Gram-positive bacteria is summarized below. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key indicators of antimicrobial efficacy. MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation, while MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
Table 1: Comparative In Vitro Activity of this compound and Traditional Antibiotics against Staphylococcus aureus
| Antibiotic | Strain(s) | MIC (µg/mL) | MBC (µg/mL) |
| This compound | - | 1.56 - 25.0 | 25.0 - 400.0 |
| Penicillin G | Various clinical isolates | 0.4 - 24[1] | Not widely reported |
| Gentamicin | ATCC 25923 | 0.235 - 0.5[2] | Not widely reported |
| Vancomycin | MRSA isolates | 0.5 - 2[3] | > MIC[4] |
| Ciprofloxacin | Methicillin-resistant S. aureus | 0.25 - 0.5[5] | 1.0[5] |
Table 2: Comparative In Vitro Activity of this compound and Traditional Antibiotics against Staphylococcus saprophyticus
| Antibiotic | Strain(s) | MIC (µg/mL) | MBC (µg/mL) |
| This compound | - | 1.56 - 25.0 | 25.0 - 400.0 |
| Penicillin | Various clinical isolates | Median MIC: 0.25[6] | Not reported |
| Gentamicin | Clinical isolates | All sensitive | Not reported |
| Vancomycin | Clinical isolates | MIC₅₀: 1, MIC₉₀: 2[7] | Not reported |
| Ciprofloxacin | Clinical isolates | MIC₅₀ & MIC₉₀: 0.25[7] | Not reported |
Table 3: Comparative In Vitro Activity of this compound and Traditional Antibiotics against Bacillus subtilis
| Antibiotic | Strain(s) | MIC (µg/mL) | MBC (µg/mL) |
| This compound | - | 1.56 - 25.0 | 25.0 - 400.0 |
| Penicillin | - | Not widely reported | Not widely reported |
| Gentamicin | ATCC 43223 | 0.03[8] | Not reported |
| Vancomycin | ATCC 43223 | 0.3[8] | Not reported |
| Ciprofloxacin | Wild-type | 0.125[9] | Not reported |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A pure culture of the test microorganism is grown overnight and then diluted in a growth-supporting broth, typically Mueller-Hinton Broth (MHB), to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the antimicrobial agent is prepared and serially diluted (usually two-fold) in MHB in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with an equal volume of the standardized bacterial suspension. A positive control well (containing bacteria and broth without the antimicrobial agent) and a negative control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Minimum Bactericidal Concentration (MBC) Assay
-
Following MIC Determination: The MBC test is performed as a subsequent step to the MIC assay.
-
Subculturing: Aliquots (typically 10-100 µL) are taken from the wells of the MIC plate that show no visible growth (i.e., at and above the MIC).
-
Plating: These aliquots are spread onto agar (B569324) plates (e.g., Mueller-Hinton Agar) that do not contain any antimicrobial agent. A sample from the positive control well of the MIC plate is also plated, usually after dilution, to determine the initial inoculum concentration.
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Determination of MBC: After incubation, the number of colonies on each plate is counted. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is crucial for the development of new antimicrobial agents and for predicting and overcoming resistance.
This compound's Proposed Mechanism of Action
This compound's close structural relative, Netzahualcoyone, is known to inhibit the bacterial respiratory chain. This disruption of cellular respiration and energy production is a key mechanism of its antibacterial activity.
References
- 1. researchgate.net [researchgate.net]
- 2. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 3. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Susceptibility of Staphylococcus aureus biofilms to vancomycin, gemtamicin and rifampin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Staphylococcus saprophyticus beta-lactamase production and disk diffusion susceptibility testing for three beta-lactam antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro Effects of Antimicrobial Agents on Planktonic and Biofilm Forms of Staphylococcus saprophyticus Isolated From Patients With Urinary Tract Infections [frontiersin.org]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Further Characterization of Bacillus subtilis Antibiotic Biosensors and Their Use for Antibacterial Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Proposed Framework for Investigating Cross-Resistance to the Anticancer Agent Netzahualcoyonol
Disclaimer: As of December 2025, dedicated studies on the cross-resistance profiles of Netzahualcoyonol in cancer cell lines are not available in the public domain. This guide, therefore, presents a hypothetical framework for researchers, scientists, and drug development professionals to design and conduct such investigations. The experimental data and pathways depicted are illustrative and intended to serve as a template for future research.
This compound, a triterpenoid, and its analogs have demonstrated potential as antimicrobial agents by inhibiting the bacterial respiratory chain, a mechanism that disrupts cellular energy metabolism[1]. This mode of action suggests a possible avenue for anticancer activity, as cancer cells often exhibit altered metabolic pathways. Understanding the potential for cross-resistance is crucial in the preclinical development of any new anticancer agent. This guide outlines a comprehensive approach to studying cross-resistance with this compound.
Hypothetical Cross-Resistance Study with this compound
This proposed study aims to develop a this compound-resistant cancer cell line and subsequently evaluate its sensitivity to other anticancer agents with potentially overlapping or distinct mechanisms of action.
1. Development of a this compound-Resistant Cell Line
The initial step involves generating a cancer cell line with acquired resistance to this compound. This can be achieved through continuous exposure of a parental cancer cell line (e.g., a human breast cancer line like MCF-7 or a lung cancer line like A549) to gradually increasing concentrations of this compound over an extended period.
2. Assessment of Cross-Resistance
Once a resistant cell line is established and validated, its sensitivity to a panel of other anticancer drugs would be determined and compared to the parental cell line. The selection of these drugs should be based on their diverse mechanisms of action to identify patterns of cross-resistance or collateral sensitivity.
Data Presentation: Illustrative Cytotoxicity Data
The following table summarizes hypothetical cytotoxicity data (IC50 values in µM) for this compound and other anticancer agents against the parental and a hypothetical this compound-resistant (NetzR) cell line.
| Compound | Primary Mechanism of Action | Parental Cell Line IC50 (µM) | NetzR Cell Line IC50 (µM) | Resistance Factor (NetzR IC50 / Parental IC50) |
| This compound | Inhibition of Cellular Respiration (Hypothesized) | 1.5 | 45.0 | 30.0 |
| Doxorubicin | Topoisomerase II Inhibitor | 0.8 | 15.2 | 19.0 |
| Paclitaxel | Microtubule Stabilizer | 0.1 | 0.12 | 1.2 |
| Cisplatin | DNA Cross-linking Agent | 5.2 | 5.5 | 1.1 |
| Metformin | Complex I Inhibitor (Mitochondrial) | 2500 | 7500 | 3.0 |
| 2-Deoxy-D-glucose | Glycolysis Inhibitor | 5000 | 4800 | 0.96 |
Interpretation of Hypothetical Data:
-
A high resistance factor for Doxorubicin might suggest that the resistance mechanism in NetzR cells involves upregulation of efflux pumps, which can transport various drugs out of the cell.
-
The minimal change in sensitivity to Paclitaxel and Cisplatin could indicate that the resistance mechanism is not related to microtubule dynamics or DNA repair pathways.
-
A moderate increase in resistance to Metformin, another drug affecting mitochondrial function, would support the hypothesis that alterations in cellular metabolism or mitochondrial function are key to this compound resistance.
-
The lack of cross-resistance to 2-Deoxy-D-glucose might imply that the resistance mechanism is specific to mitochondrial respiration and not glycolysis.
Experimental Protocols
Below are detailed methodologies for the key experiments proposed in this guide.
1. Cell Culture and Development of Resistant Cell Line
-
Cell Lines: A human cancer cell line (e.g., MCF-7) would be obtained from a reputable cell bank. Cells would be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Development of Resistance: The parental cell line would be continuously exposed to this compound, starting at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth). The concentration would be incrementally increased as the cells adapt and resume normal growth. This process would be continued until the cells can tolerate a concentration at least 10-fold higher than the initial IC50 of the parental line. The resulting resistant cell line would be designated as "NetzR".
2. Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Parental and NetzR cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound and other selected drugs).
-
After 72 hours of incubation, the drug-containing medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
The MTT solution is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
3. Western Blot Analysis for Efflux Pump Expression
-
Principle: This technique is used to detect specific proteins in a sample. In this context, it would be used to assess the expression levels of common multidrug resistance-associated proteins (e.g., P-glycoprotein, MRP1).
-
Procedure:
-
Total protein is extracted from both parental and NetzR cells using a suitable lysis buffer.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the efflux pump proteins.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for a hypothetical cross-resistance study of this compound.
Hypothetical Signaling Pathway for this compound Resistance
References
Benchmarking Netzahualcoyonol's Antibiofilm Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the antibiofilm potential of Netzahualcoyonol, a naturally occurring triterpenoid, against established antibiofilm agents. While this compound has demonstrated activity against planktonic Gram-positive bacteria, including Staphylococcus aureus, a notorious biofilm former, its specific efficacy against bacterial biofilms has not yet been quantitatively documented in publicly available literature.[1] This guide aims to bridge this gap by presenting a clear overview of standard benchmark agents, their known antibiofilm activities, and the detailed experimental protocols required to generate comparative data for this compound.
Executive Summary
Bacterial biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The development of novel antibiofilm compounds is a critical area of research. This compound, isolated from the plant Salacia multiflora, has shown promising antibacterial effects.[1] However, to establish its role as a viable antibiofilm agent, rigorous comparative studies against known agents are essential. This guide provides the necessary context and methodologies for such an evaluation.
Comparative Data on Antibiofilm Agents
The following tables summarize the antibiofilm activity of commonly used benchmark agents against Staphylococcus aureus. Quantitative data for this compound is currently unavailable and requires experimental determination using the protocols outlined in this guide.
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) Against Staphylococcus aureus
The MBIC is the lowest concentration of an agent that inhibits the formation of a biofilm.
| Agent | Bacterial Strain | MBIC (µg/mL) | Reference |
| This compound | S. aureus | Data not available | |
| Ciprofloxacin | S. aureus (Newman, N315) | 0.25 - 1 (Sub-inhibitory concentrations can enhance biofilm formation) | [2][3][4] |
| Gentamicin | S. aureus | 8 | [5] |
| DNase I | S. aureus | 1 - 4 | [6][7] |
| Proteinase K | S. aureus | 2 (significantly inhibited biofilm growth) | [8] |
Table 2: Minimum Biofilm Eradication Concentration (MBEC) Against Staphylococcus aureus
The MBEC is the lowest concentration of an agent required to eradicate a pre-formed biofilm.
| Agent | Bacterial Strain | MBEC (µg/mL) | Reference |
| This compound | S. aureus | Data not available | |
| Ciprofloxacin | S. aureus | >1024 | |
| Gentamicin | MRSA | >2048 | |
| DNase I | S. aureus | 1000 (for detachment of preformed biofilms) | [6][7] |
| Proteinase K | S. aureus | 2 (caused significant dispersal) | [8] |
Table 3: Biofilm Reduction at Specific Concentrations Against S. aureus
| Agent | Concentration (µg/mL) | % Biofilm Reduction | Reference |
| This compound | Data not available | Data not available | |
| DNase I & Lst | 5 (DNase I) + 0.025 (Lst) | Significant disruption | [1] |
| Proteinase K | 2 | 68 - 84% inhibition of biofilm growth | [8] |
Key Signaling Pathways in Biofilm Formation
Understanding the mechanisms of biofilm formation is crucial for developing effective antibiofilm strategies. A key regulatory network in many bacteria, including S. aureus, is the Quorum Sensing (QS) system.
Caption: Quorum sensing pathway in bacterial biofilm formation.
Experimental Protocols
To generate comparative data for this compound, the following standardized protocols are recommended.
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This assay determines the lowest concentration of an agent that prevents biofilm formation.
Caption: Workflow for the Minimum Biofilm Inhibitory Concentration (MBIC) assay.
Methodology:
-
Preparation of Agent Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well flat-bottom microtiter plate. Include positive (bacteria without agent) and negative (medium only) controls.
-
Inoculation: Add a standardized bacterial suspension (e.g., S. aureus at 10^6 CFU/mL) to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours) to allow for biofilm formation.
-
Washing: Carefully discard the planktonic bacteria and wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature.
-
Solubilization: After washing away the excess stain, add a solubilizing agent (e.g., 30% acetic acid) to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
MBIC Determination: The MBIC is the lowest concentration of the agent that shows a significant reduction in biofilm formation compared to the positive control.
Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the lowest concentration of an agent required to kill the bacteria within a pre-formed biofilm.
Caption: Workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.
Methodology:
-
Biofilm Formation: Grow mature biofilms in a 96-well plate as described in the MBIC assay (steps 2 and 3).
-
Washing: Remove planktonic bacteria by washing with PBS.
-
Agent Treatment: Add serial dilutions of this compound to the wells containing the pre-formed biofilms.
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow the agent to act on the biofilm.
-
Removal of Agent: Wash the wells with PBS to remove the agent.
-
Regrowth: Add fresh, sterile growth medium to each well.
-
Incubation for Regrowth: Incubate the plate for a further 24 hours to allow any surviving bacteria to grow.
-
Quantification of Viable Cells: Determine the viability of the remaining bacteria by measuring turbidity, using a metabolic dye (e.g., resazurin), or by disrupting the biofilm and performing colony-forming unit (CFU) counts on agar (B569324) plates.
-
MBEC Determination: The MBEC is the lowest concentration of the agent that results in no bacterial regrowth.
Conclusion and Future Directions
This guide provides a roadmap for the systematic evaluation of this compound's antibiofilm potential. By generating quantitative data using the standardized protocols described herein and comparing it against established benchmarks, researchers can objectively assess its efficacy. The lack of current data highlights a significant opportunity for further investigation. Future studies should focus on determining the MBIC and MBEC of this compound against a panel of clinically relevant biofilm-forming bacteria. Furthermore, elucidating its mechanism of action, whether through disruption of the biofilm matrix, inhibition of quorum sensing, or other pathways, will be crucial for its potential development as a novel therapeutic agent.
References
- 1. [Susceptibility of Staphylococcus aureus biofilms to vancomycin, gemtamicin and rifampin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of anti-biofilm and anti-virulence effect of zinc sulfate on Staphylococcus aureus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibiofilm Activity and Synergistic Inhibition of Staphylococcus aureus Biofilms by Bactericidal Protein P128 in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitivity of Staphylococcal Biofilm to Selected Compounds of Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
